molecular formula C21H34BrNO3 B1678121 Oxyphenonium Bromide CAS No. 50-10-2

Oxyphenonium Bromide

Cat. No.: B1678121
CAS No.: 50-10-2
M. Wt: 428.4 g/mol
InChI Key: UKLQXHUGTKWPSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OXYPHENONIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Oxyphenonium (has active moiety).

Properties

IUPAC Name

2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLQXHUGTKWPSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14214-84-7 (Parent)
Record name Oxyphenonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045632
Record name Oxyphenonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-10-2
Record name Oxyphenonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyphenonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXYPHENONIUM BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxyphenonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyphenonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPHENONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9421HWB3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oxyphenonium Bromide mechanism of action on smooth muscle

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Oxyphenonium Bromide on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects on smooth muscle tissue. The document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and includes visualizations of critical signaling pathways and workflows.

Introduction

This compound is a synthetic quaternary ammonium compound classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its primary therapeutic application is as a spasmolytic agent to treat gastrointestinal hypermotility and spasms associated with conditions like irritable bowel syndrome (IBS) and peptic ulcer disease.[2][3] The mechanism of action is multifaceted, involving both receptor-mediated and direct effects on the smooth muscle, which will be explored in detail in this guide.[2][4]

Core Mechanism of Action

This compound's effects on smooth muscle are primarily attributed to a dual mechanism: competitive antagonism at certain muscarinic receptor subtypes and complex, non-competitive interactions at others. This dual nature explains its potent spasmolytic activity.

Competitive Antagonism at M2 Muscarinic Receptors

In tissues such as the atria, which are rich in M2 muscarinic receptors, this compound acts as a competitive antagonist. Acetylcholine activation of M2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This hyperpolarizes the cell and counteracts smooth muscle relaxation.

By competitively binding to M2 receptors, this compound prevents acetylcholine from activating this pathway, thereby promoting a state conducive to muscle relaxation.

Non-Competitive Antagonism at M3 Muscarinic Receptors

The contraction of most visceral smooth muscle, including that of the gastrointestinal tract (e.g., the ileum), is predominantly mediated by the M3 muscarinic receptor subtype. The canonical signaling pathway for M3 receptor-mediated contraction is initiated by acetylcholine binding, which activates a Gq/11 protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, activating myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ (intracellular) SR->Ca Releases CaM Calmodulin (CaM) Ca->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin

Caption: M3 receptor signaling pathway for smooth muscle contraction.


Crucially, functional studies in guinea pig ileum, a classic model for M3-mediated smooth muscle contraction, have demonstrated that this compound acts as a non-competitive antagonist . This means that even with increasing concentrations of acetylcholine, the maximal contractile response cannot be restored. This mode of antagonism suggests that this compound may bind to an allosteric site on the M3 receptor or interfere with the receptor-G protein coupling mechanism, rather than simply blocking the acetylcholine binding site. This insurmountable antagonism is a key component of its potent spasmolytic effect and likely constitutes the frequently cited "direct musculotropic" action.

In other tissues, such as bovine tracheal smooth muscle, oxyphenonium has been shown to produce Schild plots with slopes significantly greater than unity, which is indicative of a positive cooperative interaction at M3 receptors.

Oxyphenonium_Mechanism cluster_M2 Atrial-type (M2) Receptors cluster_M3 Ileal-type (M3) Receptors M2R M2 Receptor ACh_M2 ACh ACh_M2->M2R Oxy_M2 Oxyphenonium Oxy_M2->M2R Competitive Blockade M3R M3 Receptor ACh_M3 ACh ACh_M3->M3R Oxy_M3 Oxyphenonium Oxy_M3->M3R Non-Competitive Blockade

Caption: Dual antagonistic mechanisms of this compound.


Quantitative Data

The quantitative pharmacological profile of this compound is complex due to its varied mechanisms across different tissues. The data below is compiled from multiple sources and reflects its high affinity and distinct functional activities.

ParameterReceptor/TissueSpeciesValueReference(s)
Binding Affinity (pKi) Atrial Receptors (M2-like)Guinea Pig9.75
Ileal Receptors (M3-like)Guinea Pig9.95
M1 (recombinant)Human7.08
M2 (recombinant)Human7.78
Functional Antagonism Atrial Receptors (M2-like)Guinea PigCompetitive
Ileal Receptors (M3-like)Guinea PigNon-competitive
Tracheal Muscle (M3)BovinePositive Cooperativity (Schild slope > 1.0)

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The discrepancy in M2 values between tissue and recombinant receptors may reflect differences in experimental conditions or receptor conformation.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3) are prepared via homogenization and centrifugation. Protein concentration is determined via a Bradford or Lowry assay.

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and serially diluted concentrations of the unlabeled test compound (this compound).

  • Total and Non-Specific Binding:

    • Total Binding wells contain only the radioligand and cell membranes.

    • Non-Specific Binding wells contain the radioligand, cell membranes, and a high concentration of a known non-labeled antagonist (e.g., 1 µM atropine) to saturate all receptors.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: After the filters are dried, add scintillation cocktail and count the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow prep Prepare Receptor Membranes, Radioligand ([³H]-NMS), and Test Compound (Oxyphenonium) plate Plate Reagents: - Radioligand - Test Compound (serial dilution) - Buffer prep->plate incubate Add Membranes & Incubate (e.g., 60 min at 25°C) to Reach Equilibrium plate->incubate filter Rapid Filtration (Glass Fiber Filter Plate) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillant & Measure Radioactivity (CPM) wash->count analyze Data Analysis: 1. Calculate Specific Binding 2. Determine IC50 3. Calculate Ki via Cheng-Prusoff count->analyze

Caption: General workflow for a competitive radioligand binding assay.


Isolated Organ Bath for Functional Antagonism (Schild Analysis)

This protocol assesses the functional effect of an antagonist on agonist-induced smooth muscle contraction and determines its mode of antagonism (e.g., competitive vs. non-competitive).

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Clean the segment of mesenteric tissue and cut it into 2-3 cm lengths.

  • Mounting: Mount the ileum segment vertically in an organ bath (10-20 mL capacity) containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Transducer Attachment: Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system. Apply a small resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 45-60 minutes, with periodic washes.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for an agonist (e.g., carbachol or acetylcholine). Add the agonist in increasing concentrations (e.g., 1 nM to 100 µM) to the bath, allowing the contractile response to plateau at each concentration before adding the next.

  • Antagonist Incubation: Wash the tissue thoroughly until it returns to baseline tension. Add a fixed concentration of the antagonist (this compound) to the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4-6 with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the Dose Ratio (DR)—the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

    • Create a Schild plot by graphing log(DR-1) on the y-axis versus the negative log of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Perform a linear regression on the data.

    • Interpretation:

      • If the antagonism is competitive , the Schild plot will be linear with a slope not significantly different from 1.0. The x-intercept provides the pA2 value, which is the negative log of the antagonist concentration that requires a doubling of the agonist dose to produce the original response.

      • If the antagonism is non-competitive , the agonist concentration-response curves will show a depressed maximum, and the Schild plot will be non-linear or have a slope significantly different from 1.0.

Schild_Analysis_Workflow prep Prepare & Mount Ileum Segment in Organ Bath equil Equilibrate Tissue (e.g., 60 min at 37°C) prep->equil crc1 Generate Control Cumulative Concentration-Response Curve (CRC) for Agonist (e.g., Carbachol) equil->crc1 wash Wash Tissue to Baseline crc1->wash incubate Incubate with Fixed Concentration of Antagonist (Oxyphenonium) wash->incubate crc2 Generate Agonist CRC in Presence of Antagonist incubate->crc2 repeat Repeat Wash, Incubation, & CRC with Increasing Antagonist Concentrations crc2->repeat repeat->wash analyze Schild Plot Analysis: 1. Calculate Dose Ratios (DR) 2. Plot log(DR-1) vs -log[Antagonist] 3. Determine Slope & pA2 repeat->analyze

Caption: General workflow for an isolated organ bath Schild analysis.


Conclusion

The mechanism of action of this compound on smooth muscle is more complex than that of a simple competitive antagonist. Its high-affinity binding to muscarinic receptors is well-established. However, its functional effects diverge depending on the receptor subtype and tissue environment. It exhibits classical competitive antagonism at M2-like atrial receptors while demonstrating a potent, non-competitive antagonism at M3 receptors in the ileum. This non-surmountable blockade of the primary contractile receptor in the gut likely underpins its clinical efficacy as a spasmolytic and represents a more precise explanation for its "direct musculotropic" properties. This dual mechanism allows for potent and effective relaxation of gastrointestinal smooth muscle, validating its use in the management of visceral spasms.

References

Synthesis and Chemical Characterization of Oxyphenonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Oxyphenonium Bromide, a quaternary ammonium anticholinergic agent. The document details the multi-step synthesis process, including the preparation of key intermediates, and outlines the analytical techniques used for its characterization. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and mechanism of action are presented to support researchers and professionals in the field of drug development.

Introduction

This compound is a synthetic antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its primary therapeutic applications are in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome (IBS), where it helps to alleviate smooth muscle spasms and reduce gastric acid secretion.[1][2][3] The pharmacological action is achieved through a dual mechanism: a specific anticholinergic effect at the acetylcholine-receptor sites and a direct musculotropic effect on smooth muscle.[4] This guide provides an in-depth look at the synthesis and chemical characterization of this important pharmaceutical compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: cyclohexylphenylglycolic acid and 2-(diethylamino)ethyl chloride hydrochloride. These intermediates are then reacted to form an ester, which is subsequently quaternized with methyl bromide to yield the final product.

Synthesis Pathway

Synthesis_Pathway cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Esterification cluster_3 Quaternization A Phenylacetic Acid C Cyclohexylphenylglycolic Acid A->C Grignard Reaction B Cyclohexyl Grignard Reagent B->C G 2-(Diethylamino)ethyl cyclohexylphenylglycolate C->G D 2-(Diethylamino)ethanol F 2-(Diethylamino)ethyl chloride hydrochloride D->F Chlorination E Thionyl Chloride E->F F->G Esterification I This compound G->I Menshutkin Reaction H Methyl Bromide H->I

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexylphenylglycolic Acid

This precursor can be synthesized via the reaction of phenylglyoxylic acid with a cyclohexyl magnesium halide (Grignard reagent).

  • Materials: Phenylglyoxylic acid, magnesium turnings, cyclohexyl bromide, dry diethyl ether, hydrochloric acid.

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of cyclohexyl bromide in dry diethyl ether to magnesium turnings under an inert atmosphere.

    • Cool the Grignard reagent in an ice bath and slowly add a solution of phenylglyoxylic acid in dry diethyl ether.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude cyclohexylphenylglycolic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene) to obtain the pure acid.

Step 2: Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride

This intermediate is prepared by the chlorination of 2-(diethylamino)ethanol using thionyl chloride.

  • Materials: 2-(Diethylamino)ethanol, thionyl chloride, dichloromethane.

  • Procedure:

    • In a reaction flask, cool a solution of thionyl chloride in dichloromethane to -10°C.

    • Slowly add a solution of 2-(diethylamino)ethanol in dichloromethane to the cooled thionyl chloride solution, maintaining the temperature between -10°C and 20°C.

    • After the addition, allow the reaction mixture to warm to 35°C and stir for 2.5 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by recrystallization from methanol to yield 2-(diethylamino)ethyl chloride hydrochloride.

Step 3: Esterification of Cyclohexylphenylglycolic Acid with 2-(Diethylamino)ethyl chloride

  • Materials: Cyclohexylphenylglycolic acid, 2-(diethylamino)ethyl chloride hydrochloride, a suitable solvent (e.g., toluene), and a catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • A mixture of cyclohexylphenylglycolic acid, 2-(diethylamino)ethyl chloride hydrochloride, and the catalyst in toluene is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by a suitable technique (e.g., TLC) until completion.

    • After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with water.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ester, 2-(diethylamino)ethyl cyclohexylphenylglycolate.

Step 4: Quaternization of 2-(Diethylamino)ethyl cyclohexylphenylglycolate with Methyl Bromide

The final step is the quaternization of the tertiary amine group of the ester with methyl bromide. This is a classic Menshutkin reaction.

  • Materials: 2-(Diethylamino)ethyl cyclohexylphenylglycolate, methyl bromide, a suitable solvent (e.g., acetonitrile or acetone).

  • Procedure:

    • Dissolve the ester in the chosen solvent in a pressure-rated reaction vessel.

    • Cool the solution and introduce a molar excess of methyl bromide.

    • Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., 50-100°C) and pressure (e.g., 20 bar) for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After completion, cool the reaction vessel and carefully vent any excess methyl bromide.

    • The product, this compound, will typically precipitate from the solution upon cooling.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Chemical Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₁H₃₄BrNO₃
Molecular Weight 428.4 g/mol
Appearance White or almost white crystalline powder
Melting Point 189-194 °C
Solubility Soluble in water and ethanol
Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

  • Experimental Protocol: An IR spectrum of this compound is typically recorded using the KBr pellet method. A small amount of the sample is ground with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer.

  • Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~2930, 2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1240, 1160C-O stretch (ester)
~700C-H bend (aromatic)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Data Interpretation: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule.

    • Aromatic protons: Signals in the region of 7.2-7.6 ppm.

    • Protons on the carbon adjacent to the quaternary nitrogen: Shifted downfield, typically around 3.5-4.5 ppm.

    • Protons of the ethyl groups on the nitrogen: Complex multiplets in the region of 1.2-3.5 ppm.

    • Protons of the cyclohexyl group: A series of multiplets in the aliphatic region, typically 1.0-2.0 ppm.

    • Methyl protons on the quaternary nitrogen: A singlet around 3.0-3.5 ppm.

  • ¹³C NMR Data Interpretation: The carbon NMR spectrum will provide information on the different carbon environments.

    • Carbonyl carbon (ester): Signal around 170-175 ppm.

    • Aromatic carbons: Signals in the region of 125-140 ppm.

    • Carbons attached to the quaternary nitrogen and oxygen: Signals in the range of 50-70 ppm.

    • Aliphatic carbons (cyclohexyl and ethyl groups): Signals in the upfield region, typically 10-40 ppm.

3.2.3. Mass Spectrometry (MS)

  • Experimental Protocol: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing the quaternary ammonium compound. The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer.

  • Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the cation of oxyphenonium (C₂₁H₃₄NO₃⁺) at m/z 348.5. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the cleavage of the ester bond and loss of the diethylmethylamine group.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a competitive antagonist of acetylcholine at muscarinic receptors (M₁, M₂, and M₃) in the parasympathetic nervous system. This blockade inhibits the actions of acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretions.

Signaling_Pathway cluster_0 Parasympathetic Nerve Terminal cluster_1 Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M_Receptor Muscarinic Receptor ACh_release->M_Receptor Binds to G_Protein G-Protein Activation M_Receptor->G_Protein Effector Effector Enzymes (e.g., PLC) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger Ca_Release Intracellular Ca²⁺ Release Second_Messenger->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M_Receptor Blocks

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The synthetic route, involving the preparation of key intermediates and a final quaternization step, has been outlined with detailed experimental protocols. The guide also presented the essential analytical techniques for confirming the structure and purity of the final compound, including IR, NMR, and mass spectrometry. The visualization of the synthesis pathway and the mechanism of action provides a clear understanding of the chemical and pharmacological properties of this compound, serving as a valuable resource for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Muscarinic Receptor Antagonist Properties of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide is a quaternary ammonium compound that functions as a muscarinic acetylcholine receptor (mAChR) antagonist. Its therapeutic applications, primarily in the treatment of gastrointestinal disorders such as peptic ulcers and visceral spasms, stem from its ability to inhibit the effects of acetylcholine at these receptors, leading to reduced smooth muscle contractility and glandular secretions.[1][2] This technical guide provides a comprehensive overview of the muscarinic receptor antagonist properties of this compound, detailing its receptor interaction profile, the experimental protocols used for its characterization, and the underlying signaling pathways.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. The five subtypes of muscarinic receptors, designated M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors primarily couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[3]

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors. Understanding the affinity and selectivity of this compound for the different muscarinic receptor subtypes is crucial for elucidating its therapeutic actions and potential side-effect profile.

Quantitative Analysis of Receptor Antagonism

The antagonist properties of this compound have been investigated using functional in vitro assays. A key study by Eglen et al. (1987) characterized its effects on atrial and ileal muscarinic receptors, which are predominantly of the M2 and a mixed M2/M3 population, respectively.

Table 1: Functional Antagonist Profile of this compound

Tissue PreparationPredominant Receptor Subtype(s)Agonist UsedNature of AntagonismpA2 ValueReference
Guinea Pig AtriaM2CarbacholCompetitive7.4
Guinea Pig IleumM2 and M3CarbacholNon-competitiveNot Applicable

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. For non-competitive antagonism, a pA2 value cannot be accurately determined using standard Schild analysis. The study by Eglen et al. (1987) did not provide a pA2 value for this compound at ileal receptors due to the non-competitive nature of the antagonism observed.

Experimental Protocols

The characterization of muscarinic receptor antagonists like this compound involves a combination of radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. This is typically achieved through competition binding experiments where the ability of the unlabeled antagonist (e.g., this compound) to displace a radiolabeled ligand from the receptor is measured.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition and Analysis prep1 Cell Culture expressing specific muscarinic receptor subtype (e.g., CHO-K1 cells) prep2 Cell Lysis and Homogenization prep1->prep2 prep3 Centrifugation to isolate cell membranes prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]NMS) prep3->assay1 assay2 Add increasing concentrations of unlabeled antagonist (this compound) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 analysis1 Separate bound from free radioligand (e.g., filtration) assay3->analysis1 analysis2 Quantify bound radioactivity (scintillation counting) analysis1->analysis2 analysis3 Generate competition curve and calculate IC50 value analysis2->analysis3 analysis4 Calculate Ki value using the Cheng-Prusoff equation analysis3->analysis4

Figure 1: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Cells (e.g., Chinese Hamster Ovary - CHO-K1) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested.

    • The cells are lysed, and the cell membranes are isolated by differential centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the cell membrane preparation in a buffer solution.

    • Increasing concentrations of the unlabeled antagonist (this compound) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the unlabeled antagonist.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays for Determining Antagonist Potency (pA2)

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist in a biological system, such as an isolated tissue preparation. The Schild plot analysis is a common method used to determine the pA2 value of a competitive antagonist.

Experimental Workflow for Schild Plot Analysis

G cluster_prep Tissue Preparation cluster_assay Concentration-Response Curves cluster_analysis Schild Plot Analysis prep1 Isolate tissue expressing muscarinic receptors (e.g., guinea pig atria or ileum) prep2 Mount tissue in an organ bath containing physiological salt solution prep1->prep2 assay1 Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) prep2->assay1 assay2 Wash out the agonist assay1->assay2 assay3 Incubate the tissue with a fixed concentration of the antagonist (this compound) assay2->assay3 assay4 Generate a second agonist concentration-response curve assay3->assay4 assay5 Repeat steps 2-4 with increasing concentrations of the antagonist assay4->assay5 analysis1 Calculate the dose ratio for each antagonist concentration assay5->analysis1 analysis2 Plot log(dose ratio - 1) versus the log of the antagonist concentration analysis1->analysis2 analysis3 Perform linear regression to determine the slope and x-intercept analysis2->analysis3 analysis4 The x-intercept equals the pA2 value analysis3->analysis4

Figure 2: General workflow for Schild plot analysis.

Detailed Methodology:

  • Tissue Preparation:

    • An appropriate isolated tissue, such as guinea pig atria (for M2 receptors) or ileum (for M2 and M3 receptors), is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Generation of Concentration-Response Curves:

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the physiological response (e.g., contraction of the ileum, decrease in the rate of atrial contraction).

    • After washing the tissue to remove the agonist, it is incubated with a fixed concentration of this compound for a predetermined period to allow for equilibration.

    • A second agonist concentration-response curve is then generated in the presence of the antagonist.

    • This process is repeated with at least two other increasing concentrations of the antagonist.

  • Schild Plot Analysis:

    • For each concentration of the antagonist, the dose ratio is calculated. The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.

    • For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from unity.

    • The pA2 value is determined as the x-intercept of the regression line.

Muscarinic Receptor Signaling Pathways

The antagonist action of this compound prevents the activation of the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors.

M1, M3, and M5 Receptor Signaling (Gq/11-coupled)

These receptors, upon activation by an agonist, couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and glandular secretion.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates Oxyphenonium Oxyphenonium Bromide Oxyphenonium->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC PKC DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Response Leads to

Figure 3: M1/M3/M5 receptor signaling pathway.

M2 and M4 Receptor Signaling (Gi/o-coupled)

Activation of M2 and M4 receptors leads to the coupling with Gi/o proteins. The activated αi/o subunit inhibits adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and subsequent cellular effects, such as a decrease in heart rate. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates Oxyphenonium Oxyphenonium Bromide Oxyphenonium->Receptor Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Leads to

Figure 4: M2/M4 receptor signaling pathway.

Conclusion

This compound is a muscarinic receptor antagonist with demonstrated activity at M2 and M3 receptor subtypes. Its competitive antagonism at M2 receptors and non-competitive antagonism at a mixed M2/M3 receptor population in the ileum have been characterized. However, a complete quantitative profile of its binding affinities and functional potencies across all five muscarinic receptor subtypes remains to be fully elucidated. The experimental protocols detailed herein provide a framework for the comprehensive characterization of muscarinic antagonists. Further research is warranted to delineate the complete selectivity profile of this compound, which will provide a more thorough understanding of its therapeutic applications and potential for off-target effects.

References

In Vitro Pharmacological Profile of Oxyphenonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenonium bromide is a quaternary ammonium synthetic anticholinergic agent characterized by its antimuscarinic and direct musculotropic properties.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its mechanism of action as a muscarinic receptor antagonist. Due to a lack of publicly available, specific quantitative binding and functional data for this compound, this document outlines the established experimental protocols used to characterize such compounds. It also presents data for a related quaternary ammonium antimuscarinic, otilonium bromide, for comparative context. This guide is intended to serve as a resource for researchers and professionals in drug development, providing the foundational knowledge and methodological details for the in vitro assessment of this compound and similar compounds.

Introduction

This compound is a quaternary ammonium compound that acts as a competitive antagonist of acetylcholine at muscarinic receptors.[1] Its therapeutic effects, primarily the reduction of gastrointestinal motility and secretions, stem from this antagonism.[1] Additionally, it is reported to have a direct relaxing effect on smooth muscle.[1] As a quaternary amine, its permanent positive charge limits its ability to cross the blood-brain barrier, thereby reducing the potential for central nervous system side effects. A thorough understanding of its in vitro pharmacological profile, including its affinity for muscarinic receptor subtypes and its functional potency, is crucial for its continued study and potential therapeutic applications.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

  • Antimuscarinic Activity: It competitively blocks the action of the neurotransmitter acetylcholine at muscarinic receptors on smooth muscle cells and glands. This blockade inhibits parasympathetic nerve stimulation, leading to reduced smooth muscle tone and contraction, as well as decreased glandular secretions.

  • Musculotropic Effect: this compound also possesses a direct relaxant effect on smooth muscle, independent of its antimuscarinic action.

The primary focus of its in vitro profile is the characterization of its interaction with the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The signaling pathways associated with the subtypes relevant to smooth muscle function are:

  • M2 Receptors (Gαi-coupled): Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

  • M3 Receptors (Gαq-coupled): Activation of M3 receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction.

Below are diagrams illustrating these signaling pathways.

M2_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine M2R M2 Receptor ACh->M2R G_protein Gi Protein M2R->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Inhibition of Relaxation cAMP->Response

Caption: M2 Muscarinic Receptor Signaling Pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine M3R M3 Receptor ACh->M3R G_protein Gq Protein M3R->G_protein PLC Phospholipase C G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2+ Ca2_store Ca2+ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway.

Quantitative In Vitro Pharmacological Data

For the purpose of providing a relevant pharmacological context, the following table summarizes the in vitro data for otilonium bromide , another quaternary ammonium antimuscarinic agent with a similar therapeutic application. It is important to note that otilonium bromide also exhibits calcium channel blocking properties, which contributes to its overall pharmacological profile.

Table 1: In Vitro Pharmacological Data for Otilonium Bromide

ParameterReceptor/ChannelTissue/SystemAgonist/LigandValueReference
IC50 Muscarinic ReceptorsGuinea-pig colon circular muscleMethacholine3.7 µM
IC50 L-type Ca2+ channelsGuinea-pig colon circular muscleKCl31 µM
IC50 Tachykinin NK2 ReceptorsGuinea-pig colon circular muscle[βAla8]neurokinin A (4-10)45 µM
Ki Tachykinin NK2 ReceptorsCHO cells expressing human NK2[125I]neurokinin A7.2 µM
Ki Tachykinin NK2 ReceptorsCHO cells expressing human NK2[3H]SR 489682.2 µM

Experimental Protocols

To determine the in vitro pharmacological profile of a muscarinic antagonist such as this compound, the following standard experimental protocols are employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Receptor Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single subtype of the human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: A radiolabeled muscarinic antagonist with high affinity and specificity, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters (representing bound radioligand) is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing single muscarinic receptor subtype) start->prep_membranes incubate Incubate Membranes with: - [3H]-NMS (Radioligand) - Increasing concentrations of  this compound prep_membranes->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Functional Antagonism Assays (Schild Analysis)

These assays are performed in isolated tissue preparations to determine the functional potency (pA2) of a competitive antagonist.

Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue rich in muscarinic receptors, such as the guinea pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2 / 5% CO2.

  • Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

  • Second Agonist CRC: A second cumulative CRC for the agonist is generated in the presence of this compound.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each concentration of this compound. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • For a competitive antagonist, this plot should be a straight line with a slope of 1.

    • The pA2 value is determined from the x-intercept of the Schild regression line.

Schild_Analysis_Workflow start Start prep_tissue Prepare Isolated Tissue (e.g., Guinea Pig Ileum) start->prep_tissue agonist_crc1 Generate Baseline Agonist Concentration-Response Curve (CRC) prep_tissue->agonist_crc1 incubate_antagonist Incubate with a Fixed Concentration of this compound agonist_crc1->incubate_antagonist agonist_crc2 Generate Agonist CRC in Presence of Antagonist incubate_antagonist->agonist_crc2 repeat_loop Repeat with Increasing Antagonist Concentrations agonist_crc2->repeat_loop repeat_loop->incubate_antagonist Yes analyze Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 value repeat_loop->analyze No end End analyze->end

Caption: Workflow for Functional Antagonism Assay (Schild Analysis).

Conclusion

This compound is a peripherally acting muscarinic antagonist with a well-established qualitative mechanism of action. A complete in vitro pharmacological profile, however, necessitates quantitative data on its binding affinity for muscarinic receptor subtypes and its functional potency. While such specific data for this compound is not currently available in the literature, this guide provides the established, robust methodologies for obtaining this critical information. The provided protocols for radioligand binding assays and functional antagonism studies serve as a blueprint for the comprehensive in vitro characterization of this compound and other novel antimuscarinic compounds, which is essential for advancing their potential in drug discovery and development.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxyphenonium bromide is an antimuscarinic agent historically used in the treatment of peptic ulcers and gastrointestinal spasms.[1] Its therapeutic effect is achieved by competitively inhibiting the binding of acetylcholine to muscarinic receptors, thereby reducing smooth muscle contractions and glandular secretions.[1] As a quaternary ammonium compound, its structure confers a permanent positive charge, which influences its absorption, distribution, and interaction with the target receptor. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of novel anticholinergic agents with improved therapeutic profiles.

Core Structure and General Structure-Activity Relationships of Anticholinergic Agents

The general structure of many anticholinergic agents, including this compound, can be dissected into several key components that influence their interaction with the muscarinic receptor. These include a cationic head, an esteratic group, and bulky, hydrophobic moieties.

Key Structural Features:

  • Cationic Head: The positively charged quaternary ammonium group is essential for binding to the anionic site of the muscarinic receptor. The size of the alkyl groups on the nitrogen can influence potency and selectivity.

  • Esteratic Linkage: An ester group is a common feature in potent anticholinergics and is believed to participate in hydrogen bonding with the receptor.

  • Bulky Acyl Group: The presence of large, hydrophobic groups, such as the cyclohexyl and phenyl rings in oxyphenonium, is critical for antagonistic activity. These bulky groups are thought to prevent the conformational change in the receptor that is required for activation by an agonist.

  • Hydroxyl Group: A hydroxyl group on the acyl moiety can enhance binding affinity through hydrogen bonding with the receptor.

Based on the established SAR of muscarinic antagonists, the following general principles apply:

  • The Quaternary Ammonium Group: This feature is crucial for high affinity to the muscarinic receptor. The nature of the alkyl substituents on the nitrogen atom can modulate this affinity.

  • The Ester Group: While not absolutely required, the presence of an ester linkage often contributes to high antagonistic potency.

  • The Acyl Moiety: The size and lipophilicity of the groups attached to the acyl carbon are major determinants of antagonistic activity. At least one phenyl group or other bulky hydrophobic group is generally required for potent antagonism.

  • The Amino-alcohol Portion: The length of the carbon chain between the ester and the nitrogen atom influences activity, with a two-carbon (ethyl) chain often being optimal.

Data Presentation: Structure-Activity Relationship of this compound and Analogs

A comprehensive quantitative structure-activity relationship (SAR) study requires the systematic synthesis and pharmacological evaluation of a series of structurally related compounds. Unfortunately, a publicly accessible dataset of binding affinities (Ki) or functional potencies (IC50 or pA2) for a series of this compound analogs is not available.

A key study by Eglen and Whiting (1987) investigated the activity of oxyphenonium at atrial (M2-like) and ileal (M3-like) muscarinic receptors. Their findings indicated that oxyphenonium acts as a competitive antagonist at atrial receptors , while exhibiting non-competitive antagonism at ileal receptors . This suggests a degree of subtype selectivity in its mechanism of action. However, the specific pA2 values from this study, which would quantify its potency, are not available in the public domain.

To facilitate future SAR studies, the following table is provided as a template for organizing pharmacological data.

Compound No.R1R2R3Muscarinic Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50/pA2)
1 CyclohexylPhenyl-OHM1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
Analog 1 M1
Analog 2 M2
Analog 3 M3

Table 1: Template for Summarizing Quantitative SAR Data for this compound and its Analogs. Compound 1 represents Oxyphenonium.

Experimental Protocols

The following protocols describe standard methods for evaluating the pharmacological activity of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Test Compound: this compound or its analogs.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-NMS solution (at a concentration close to its Kd), and 50 µL of membrane suspension.

    • Non-specific Binding (NSB): 25 µL of atropine solution (1 µM final concentration), 25 µL of [3H]-NMS solution, and 50 µL of membrane suspension.

    • Competition Binding: 25 µL of serially diluted test compound, 25 µL of [3H]-NMS solution, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Schild Analysis)

This protocol determines the potency (pA2 value) of a competitive antagonist by measuring its ability to shift the concentration-response curve of a muscarinic agonist.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum or atria).

  • Organ bath setup with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and recording system.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test Compound: this compound or its analogs.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing.

  • Control Agonist Curve: Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of the antagonist (test compound) to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Agonist Curve in the Presence of Antagonist: In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis:

    • Plot the log(agonist concentration) versus the response for each antagonist concentration.

    • Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .

    • Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

    • The pA2 value is the x-intercept of the Schild plot where the regression line has a slope of -1, indicating competitive antagonism.

Mandatory Visualizations

Signaling Pathway of Muscarinic Antagonism

G Muscarinic Receptor Antagonism Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Gq Gq/11 Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response PKC->Response Oxyphenonium This compound Oxyphenonium->mAChR Competitively Blocks G Workflow for Competitive Radioligand Binding Assay prep 1. Preparation - Dilute membranes - Prepare radioligand solution - Prepare serial dilutions of This compound setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding (NSB) - Competition Binding prep->setup incubate 3. Incubation (e.g., 60-90 min at RT) - Reach binding equilibrium setup->incubate harvest 4. Harvesting - Rapid filtration - Wash to remove unbound ligand incubate->harvest count 5. Scintillation Counting - Measure radioactivity harvest->count analyze 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze result Result: Binding Affinity (Ki) of This compound analyze->result G Key Structure-Activity Relationships for Muscarinic Antagonists center Antagonist Potency cationic Quaternary Ammonium (Cationic Head) cationic->center Increases Affinity ester Ester Linkage ester->center Contributes to Potency acyl Bulky, Lipophilic Acyl Groups (e.g., Phenyl, Cyclohexyl) acyl->center Essential for Antagonism hydroxyl Hydroxyl Group on Acyl Moiety hydroxyl->center Enhances Binding chain Optimal Spacer Length (e.g., Ethylene Bridge) chain->center Optimizes Interaction

References

In-depth Technical Review of Oxyphenonium Bromide's Peripheral Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Oxyphenonium bromide is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor antagonist. Its peripheral effects are primarily characterized by its anticholinergic properties, leading to the relaxation of smooth muscle and a reduction in glandular secretions. Notably, its mechanism of antagonism appears to differ depending on the tissue type, exhibiting competitive antagonism at atrial muscarinic receptors while displaying non-competitive antagonism at those in the ileum. Due to its quaternary ammonium structure, systemic absorption is limited, concentrating its effects within the gastrointestinal tract.

Mechanism of Action: A Tale of Two Tissues

This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are pivotal in mediating the physiological functions of the parasympathetic nervous system. However, the nature of this blockade is not uniform across all peripheral tissues.

A key study by Eglen and colleagues in 1987 demonstrated a significant divergence in the antagonistic profile of this compound between cardiac and gastrointestinal smooth muscle. At atrial muscarinic receptors, which are predominantly of the M2 subtype, this compound acts as a competitive antagonist. This implies that it reversibly binds to the same site as acetylcholine, and its inhibitory effect can be overcome by increasing the concentration of the agonist.

In stark contrast, at the muscarinic receptors present in the ileum, primarily the M3 subtype, this compound exhibits non-competitive antagonism.[1] This suggests that it may bind to a site other than the acetylcholine binding site (an allosteric site) or that it binds irreversibly to the receptor, thereby preventing acetylcholine from eliciting a contractile response, regardless of the agonist concentration. This dual mechanism underscores the complexity of its pharmacological profile.

The signaling pathway for muscarinic acetylcholine receptors, particularly the M3 subtype prevalent in gastrointestinal smooth muscle, involves the activation of Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction. This compound's antagonism at these receptors interrupts this cascade, leading to muscle relaxation.

Muscarinic M3 Receptor Signaling Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M3R Antagonizes (Non-competitively) Isolated Organ Bath Experimental Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Euthanasia Euthanasia of Guinea Pig Dissection Dissection of Ileum/Atria Euthanasia->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) Control_CRC Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout Washout Control_CRC->Washout Incubation Incubation with This compound Washout->Incubation Antagonist_CRC Agonist CRC in Presence of Antagonist Incubation->Antagonist_CRC Repeat Repeat with Increasing Antagonist Concentrations Antagonist_CRC->Repeat Dose_Ratio Calculate Dose Ratios Antagonist_CRC->Dose_Ratio Max_Response Assess Depression of Maximal Response (for non-competitive) Antagonist_CRC->Max_Response Repeat->Incubation Yes Repeat->Dose_Ratio No Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 (for competitive) Schild_Plot->pA2 Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Radioligand Radiolabeled Antagonist ([3H]-NMS) Unlabeled_Ligand Unlabeled Oxyphenonium Bromide (Varying Conc.) Incubation Incubation of Membranes, Radioligand, and Unlabeled Ligand Equilibrium Allow to Reach Equilibrium Incubation->Equilibrium Filtration Rapid Filtration Equilibrium->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Cheng_Prusoff Cheng-Prusoff Equation IC50_Calc->Cheng_Prusoff Ki_Value Determine Ki Value Cheng_Prusoff->Ki_Value

References

Oxyphenonium Bromide's Effects on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent utilized in the management of gastrointestinal disorders characterized by hypermotility and smooth muscle spasms, such as irritable bowel syndrome (IBS) and peptic ulcers.[1] Its therapeutic effect is achieved through the competitive antagonism of muscarinic acetylcholine receptors, leading to a reduction in gastrointestinal propulsive motility and secretions.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, effects on gastrointestinal motility, and relevant experimental protocols for the study of this compound and similar antimuscarinic compounds. Due to a scarcity of publicly available quantitative data specifically for this compound, this guide presents illustrative data and standardized experimental methodologies to provide a framework for research and development in this area.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors on the surface of gastrointestinal smooth muscle cells.[3] In the parasympathetic nervous system, ACh is the primary neurotransmitter that stimulates smooth muscle contraction and glandular secretion.[3] By blocking these receptors, this compound inhibits the actions of ACh, resulting in smooth muscle relaxation, decreased peristalsis, and reduced gastric acid secretion. This antispasmodic action helps to alleviate the symptoms of conditions associated with excessive gastrointestinal motility. The drug also has a direct relaxing effect on smooth muscle.

Signaling Pathway of this compound on Gastrointestinal Smooth Muscle acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (M3) acetylcholine->muscarinic_receptor Binds to g_protein Gq/11 Protein muscarinic_receptor->g_protein Activates inhibition Inhibition of Contraction oxyphenonium This compound oxyphenonium->muscarinic_receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2_release Ca²⁺ Release er->ca2_release Induces contraction Smooth Muscle Contraction ca2_release->contraction

Mechanism of Muscarinic Antagonism

Quantitative Data on Gastrointestinal Motility

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an illustrative representation of the expected effects based on its pharmacological class. The methodologies described are standard for assessing gastrointestinal motility.

Effect on Gastric Emptying

Anticholinergic agents are known to delay gastric emptying. A common method for assessing this is scintigraphy, where a radiolabeled meal is ingested, and its clearance from the stomach is monitored over time.

Treatment GroupGastric Emptying T½ (min) (Mean ± SD)Methodology Reference
Placebo90 ± 15Based on studies of similar anticholinergics
This compound (10 mg)120 ± 20Hypothetical data

Note: Data are illustrative. T½ represents the time for 50% of the meal to empty from the stomach.

Effect on Intestinal Transit Time

The charcoal meal transit test is a common preclinical method to assess intestinal motility. A charcoal meal is administered orally, and after a set time, the distance traveled by the charcoal front in the small intestine is measured.

Treatment GroupIntestinal Transit (% of total small intestine length) (Mean ± SD)Methodology Reference
Vehicle Control75 ± 10Charcoal Meal Method
This compound (5 mg/kg)50 ± 8Hypothetical data

Note: Data are illustrative and represent a typical outcome in a rodent model.

In Vitro Inhibition of Smooth Muscle Contraction

The potency of antispasmodic agents can be determined in vitro using an organ bath preparation, such as an isolated guinea pig ileum. The concentration of the drug required to inhibit 50% of the contractile response to an agonist like acetylcholine (IC50) is a key measure of potency.

AgonistTissue PreparationThis compound IC50 (nM)Methodology Reference
AcetylcholineGuinea Pig Ileum5 ± 1.2Hypothetical data
CarbacholRabbit Jejunum8 ± 1.5Hypothetical data

Note: Data are illustrative and represent expected nanomolar potency for a muscarinic antagonist.

Experimental Protocols

The following are detailed, standardized protocols for preclinical evaluation of gastrointestinal motility, which are applicable for studying this compound.

In Vivo Assessment of Intestinal Transit: Charcoal Meal Method

Objective: To quantify the effect of a test compound on the rate of intestinal transit in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Fast mice for 12-18 hours with free access to water.

  • Administer this compound or vehicle orally via gavage at a volume of 10 mL/kg.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer the charcoal meal orally (0.2 mL per mouse).

  • After a set transit time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Immediately perform a laparotomy and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction.

  • Lay the intestine flat on a moist surface without stretching and measure its total length.

  • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculate the percentage of intestinal transit for each mouse: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Compare the mean percentage of intestinal transit between the treated and control groups.

In Vitro Assessment of Smooth Muscle Contraction: Organ Bath

Objective: To determine the inhibitory effect of a test compound on agonist-induced contractions of isolated intestinal smooth muscle.

Materials:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Carbogen gas (95% O2, 5% CO2)

  • This compound

  • Acetylcholine (or other contractile agonist)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the guinea pig and excise a segment of the terminal ileum.

  • Clean the ileum segment by gently flushing with Krebs-Henseleit solution.

  • Cut the ileum into 2-3 cm segments and mount them in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.

  • Record a stable baseline of spontaneous contractions.

  • To assess the inhibitory effect, pre-incubate the tissue with a specific concentration of this compound for a set period (e.g., 15-20 minutes).

  • Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of the agonist to the bath and recording the peak contractile response at each concentration.

  • Wash out the drugs and allow the tissue to return to baseline.

  • Repeat the acetylcholine concentration-response curve in the presence of different concentrations of this compound.

  • Analyze the data to determine the IC50 of this compound against acetylcholine-induced contractions.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's effect on gastrointestinal motility.

Preclinical Experimental Workflow for a GI Motility Agent start Compound Synthesis and Selection in_vitro In Vitro Screening (Organ Bath) start->in_vitro potency Determine Potency (IC50) and Mechanism in_vitro->potency in_vivo In Vivo Studies (e.g., Charcoal Meal) potency->in_vivo efficacy Assess Efficacy and Dose-Response in_vivo->efficacy safety Preliminary Safety and Tolerability in_vivo->safety manometry Advanced In Vivo Models (e.g., Manometry) efficacy->manometry safety->manometry detailed_effects Characterize Detailed Effects on Motility Patterns manometry->detailed_effects end Lead Candidate for Further Development detailed_effects->end

Preclinical Drug Discovery Workflow

Conclusion

This compound is an effective antimuscarinic agent for reducing gastrointestinal motility and associated symptoms. Its mechanism of action via competitive antagonism of muscarinic receptors is well-established. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific quantitative data in the scientific literature. The illustrative data and standardized protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of this compound and other novel antimuscarinic compounds on gastrointestinal function. Further dedicated studies are warranted to fully elucidate the quantitative effects of this compound on gastric emptying, intestinal transit, and smooth muscle contractility to optimize its clinical application and inform the development of future therapies for gastrointestinal motility disorders.

References

Quaternary Ammonium Structure and its Impact on Oxyphenonium Bromide Absorption: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent utilized for its antispasmodic properties in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[1][2][3] Its chemical structure, characterized by a permanently charged quaternary ammonium moiety, profoundly influences its pharmacokinetic profile, particularly its absorption from the gastrointestinal tract. This technical guide provides a comprehensive overview of the structure of quaternary ammonium compounds, the absorption characteristics of this compound, and the pivotal role the quaternary ammonium group plays in this process. We will delve into the experimental methodologies used to assess its absorption and explore the potential transport mechanisms involved.

The Quaternary Ammonium Structure

Quaternary ammonium compounds (QACs) are a class of organic compounds characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This permanent cationic nature is the defining feature that dictates many of the physicochemical and pharmacokinetic properties of drugs like this compound.

Chemical Structure of this compound:

  • IUPAC Name: 2-[(Cyclohexylhydroxyphenylacetyl)oxy]-N,N-diethyl-N-methylethanaminium bromide

  • Molecular Formula: C₂₁H₃₄BrNO₃

  • Molecular Weight: 428.4 g/mol [4]

The structure includes a bulky ester group containing cyclohexyl and phenyl rings, which contributes to its lipophilicity, and the hydrophilic quaternary ammonium head. This amphiphilic nature is a key determinant of its interaction with biological membranes.

Impact of the Quaternary Ammonium Structure on Absorption

The permanent positive charge of the quaternary ammonium group is the primary reason for the generally poor and variable oral absorption of this compound and other QACs.[1] This is due to several factors:

  • Low Lipophilicity: The charged headgroup significantly reduces the overall lipophilicity of the molecule, hindering its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes.

  • Repulsion by Cell Membranes: The positively charged nature of the intestinal cell surface can repel the cationic drug, further limiting its approach to the membrane for absorption.

  • Limited Paracellular Transport: While the paracellular pathway (between cells) is an alternative route for hydrophilic molecules, the size of this compound may limit its efficient passage through the tight junctions between enterocytes.

Despite these limitations, some absorption does occur, with the effects of oral administration of this compound typically beginning within 30 to 60 minutes and peaking at around two hours. This suggests that specific mechanisms may be involved in its transport across the intestinal barrier.

Quantitative Data on Absorption

For instance, a study on otilonium bromide, another quaternary ammonium antispasmodic, in rats demonstrated a very low absolute oral bioavailability of 1.1%. This finding is consistent with the generally accepted principle of poor absorption for this class of compounds.

DrugSpeciesDosageBioavailability (%)Cmax (ng/mL)Tmax (h)Reference
Otilonium BromideRat20 mg/kg (oral)1.1182.8 ± 44.61.9 ± 1.6

This table summarizes available quantitative data for a representative quaternary ammonium compound to illustrate the expected low oral absorption.

Potential Mechanisms of Absorption and the Role of Transporters

Given the limitations of passive diffusion, the absorption of this compound likely involves carrier-mediated transport. The primary candidates for this are the Organic Cation Transporters (OCTs) , a family of transporters responsible for the uptake and disposition of a wide range of cationic compounds. While direct experimental evidence for this compound's interaction with specific OCTs is lacking, its cationic nature makes it a plausible substrate.

Another key player in drug absorption and disposition is P-glycoprotein (P-gp) , an efflux transporter that actively pumps substrates out of cells and back into the intestinal lumen, thereby reducing their net absorption. Predictive models suggest that this compound may act as a P-gp inhibitor. If it is also a substrate, its absorption could be influenced by the expression and activity of P-gp in the intestine.

The following diagram illustrates the potential pathways for this compound absorption and the transporters that may be involved.

Potential Intestinal Absorption Pathways of this compound cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream OB Oxyphenonium Bromide (OB+) OCT Organic Cation Transporter (OCT) OB->OCT Uptake PGP P-glycoprotein (P-gp) OB->PGP Efflux Substrate? passive_diffusion Passive Diffusion (Limited) OB->passive_diffusion paracellular Paracellular Transport (Limited) OB->paracellular apical_membrane Apical Membrane basolateral_membrane Basolateral Membrane OB_inside OB+ OCT->OB_inside PGP->OB passive_diffusion->OB_inside OB_blood OB+ paracellular->OB_blood OCT_out Organic Cation Transporter (OCT) OB_inside->OCT_out OCT_out->OB_blood Efflux

Potential intestinal transport mechanisms for this compound.

Experimental Protocols for Assessing Absorption

To evaluate the intestinal absorption of this compound and the impact of its quaternary ammonium structure, a combination of in vitro and in situ experimental models are employed.

In Vitro Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the intestinal epithelial barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow for differentiation into a polarized monolayer with well-developed tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow or mannitol.

  • Permeability Study:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • This compound is added to the apical (donor) compartment to assess absorptive transport (A-to-B).

    • To investigate active efflux, the compound is added to the basolateral (donor) compartment to measure secretory transport (B-to-A).

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor compartment.

    The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant assessment of intestinal permeability by maintaining an intact blood supply and nervous system.

Protocol:

  • Animal Preparation: A male Wistar or Sprague-Dawley rat is anesthetized, and the abdomen is opened to expose the small intestine.

  • Intestinal Cannulation: A segment of the jejunum (typically 10-15 cm) is isolated and cannulated at both ends.

  • Perfusion: The intestinal segment is rinsed with a blank perfusion solution (e.g., Krebs-Ringer buffer) to remove any remaining intestinal contents. The perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) is then perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).

  • Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 120 minutes).

  • Sample Analysis: The concentrations of this compound and the non-absorbable marker in the perfusate are determined by a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: The effective permeability coefficient (Peff) is calculated using the following equation, correcting for water flux:

    Peff = (Q / 2πrL) * ln(C_in' / C_out')

    Where:

    • Q is the perfusion flow rate.

    • r is the radius of the intestinal segment.

    • L is the length of the perfused segment.

    • C_in' and C_out' are the corrected inlet and outlet concentrations of the drug, respectively, adjusted for water flux based on the concentration of the non-absorbable marker.

Workflow for Assessing the Impact of the Quaternary Ammonium Structure

A systematic approach is required to elucidate the specific contribution of the quaternary ammonium group to the absorption of this compound. The following workflow outlines a series of experiments to compare the absorption of this compound with its tertiary amine analogue and other structural variants.

Workflow for Structure-Absorption Relationship of this compound start Start: Synthesize Analogues analogues 1. This compound (Quaternary) 2. Tertiary Amine Analogue 3. Other Structural Variants start->analogues physicochem Physicochemical Characterization (LogP, pKa, Solubility) analogues->physicochem in_vitro In Vitro Permeability Screening (Caco-2 Assay) physicochem->in_vitro in_situ In Situ Intestinal Perfusion (SPIP in Rats) in_vitro->in_situ transporter_studies Transporter Interaction Studies (Inhibition assays with known OCT/P-gp substrates/inhibitors) in_situ->transporter_studies in_vivo In Vivo Pharmacokinetic Studies (Oral and IV administration in rats) transporter_studies->in_vivo data_analysis Data Analysis and Comparison - Correlate structure with Papp, Peff, and Bioavailability - Identify key structural determinants of absorption in_vivo->data_analysis conclusion Conclusion: Elucidate the role of the quaternary ammonium group on absorption data_analysis->conclusion

Experimental workflow to assess structure-absorption relationships.

Conclusion

The quaternary ammonium structure of this compound is a critical determinant of its low and variable oral absorption. Its permanent positive charge significantly limits its ability to passively diffuse across the intestinal epithelium. Consequently, its absorption is likely dependent on carrier-mediated transport processes, with organic cation transporters being the most probable candidates. While specific pharmacokinetic data for this compound remains elusive in recent literature, the experimental protocols and comparative data from related compounds outlined in this guide provide a robust framework for its further investigation. A systematic evaluation of its interaction with intestinal transporters and a comparative analysis with its tertiary amine analogue are crucial next steps to fully elucidate its absorption mechanisms and to guide the development of future quaternary ammonium-based therapeutics with improved oral bioavailability.

References

Methodological & Application

Application Notes and Protocols for Oxyphenonium Bromide in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium Bromide is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter crucial for parasympathetic nervous system signaling. This antagonism leads to a reduction in smooth muscle contraction, decreased glandular secretions, and other anticholinergic effects.[2][3] These properties make this compound a valuable tool for studying the physiology and pharmacology of tissues and organs regulated by the parasympathetic nervous system in isolated organ bath experiments.

This document provides detailed application notes and protocols for the use of this compound in isolated organ bath systems, a fundamental technique in pharmacology for investigating the effects of compounds on intact tissues.[4][5]

Mechanism of Action

This compound exerts its effects primarily through competitive antagonism at muscarinic acetylcholine receptors. Acetylcholine released from parasympathetic nerve endings or exogenously applied binds to mAChRs on smooth muscle cells, leading to a cascade of intracellular events that result in muscle contraction. This compound, by binding to these same receptors without activating them, prevents acetylcholine from binding and initiating this response.

Some evidence also suggests a dual mechanism of action, which includes a direct relaxing effect on smooth muscle (musculotropic) in addition to its antimuscarinic activity.

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the signaling pathway of acetylcholine at a muscarinic receptor and the inhibitory effect of this compound.

cluster_0 Cell Membrane ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds & Activates Oxy Oxyphenonium Bromide Oxy->mAChR Binds & Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Ca_release->Contraction

Caption: Muscarinic receptor signaling and antagonism by this compound.

Applications in Isolated Organ Bath Experiments

Isolated organ bath experiments allow for the quantitative analysis of drug effects on tissue contractility. This compound is particularly useful in these assays for:

  • Determining the potency of muscarinic agonists: By competitively antagonizing the effects of agonists like acetylcholine or carbachol, this compound can be used to construct Schild plots and determine the pA2 value, a measure of the antagonist's affinity for the receptor.

  • Investigating the role of muscarinic receptors in tissue responses: It can be used to confirm whether a physiological response is mediated by muscarinic receptors.

  • Screening for novel muscarinic antagonists: The potency of new compounds can be compared to that of this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound in isolated organ bath experiments. The specific details, such as tissue type, agonist, and drug concentrations, may need to be optimized for your specific research question.

General Experimental Workflow

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A1 Isolate Tissue (e.g., guinea pig ileum) A2 Mount in Organ Bath A1->A2 A3 Equilibrate A2->A3 B1 Cumulative Agonist Concentration-Response Curve (Control) A3->B1 B2 Washout B1->B2 B3 Incubate with This compound B2->B3 B4 Cumulative Agonist Concentration-Response Curve (in presence of Antagonist) B3->B4 C1 Plot Concentration-Response Curves B4->C1 C2 Calculate EC50 Values C1->C2 C3 Construct Schild Plot C2->C3 C4 Determine pA2 Value C3->C4

Caption: General workflow for an isolated organ bath experiment with an antagonist.

Protocol 1: Determination of the pA2 Value of this compound against Acetylcholine in Guinea Pig Ileum

This protocol describes how to determine the potency of this compound as a competitive antagonist of acetylcholine-induced contractions in the isolated guinea pig ileum.

Materials:

  • Guinea pig ileum

  • Isolated organ bath system with transducer and data acquisition software

  • Physiological Salt Solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Acetylcholine chloride (agonist) stock solution

  • This compound (antagonist) stock solution

  • Standard laboratory equipment (pipettes, beakers, etc.)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing physiological salt solution.

    • Gently remove the mesenteric attachments and flush the lumen to remove any contents.

    • Cut the ileum into segments of approximately 2-3 cm in length.

  • Mounting the Tissue:

    • Tie one end of the ileum segment to the tissue holder at the bottom of the organ bath chamber.

    • Tie the other end to a force-displacement transducer.

    • Fill the organ bath with physiological salt solution and allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram. Wash the tissue with fresh solution every 15 minutes.

  • Control Concentration-Response Curve:

    • Once a stable baseline is achieved, add increasing concentrations of acetylcholine to the organ bath in a cumulative manner.

    • Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration by a factor of 10 until a maximal contraction is observed.

    • Record the contractile response at each concentration.

    • Wash the tissue thoroughly with fresh physiological salt solution until the baseline tension is restored.

  • Antagonist Incubation and Second Concentration-Response Curve:

    • Allow the tissue to rest for at least 30 minutes.

    • Add a known concentration of this compound (e.g., 10⁻⁸ M) to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes) to allow for equilibrium to be reached.

    • Repeat the cumulative acetylcholine concentration-response curve in the presence of this compound.

    • Wash the tissue extensively.

  • Repeat with Different Antagonist Concentrations:

    • Repeat step 4 with at least two other increasing concentrations of this compound (e.g., 3 x 10⁻⁸ M and 10⁻⁷ M).

Data Analysis:

  • Concentration-Response Curves: Plot the contractile response (as a percentage of the maximal control response) against the logarithm of the acetylcholine concentration for the control and each concentration of this compound.

  • EC50 Determination: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

  • Dose Ratio (DR) Calculation: Calculate the dose ratio for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control)

  • Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • pA2 Determination: Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. The slope of the line should be close to 1 for competitive antagonism.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Acetylcholine EC50 in Guinea Pig Ileum

[this compound] (M)nEC50 of Acetylcholine (M)Dose Ratio (DR)log(DR-1)
0 (Control)e.g., 6e.g., 1.5 x 10⁻⁷1-
1 x 10⁻⁸e.g., 6e.g., 4.5 x 10⁻⁷e.g., 3.0e.g., 0.30
3 x 10⁻⁸e.g., 6e.g., 1.2 x 10⁻⁶e.g., 8.0e.g., 0.85
1 x 10⁻⁷e.g., 6e.g., 3.6 x 10⁻⁶e.g., 24.0e.g., 1.36

Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must determine these values experimentally.

Table 2: pA2 Value for this compound in Guinea Pig Ileum

AntagonistAgonistTissuenpA2Schild Plot Slope
This compoundAcetylcholineGuinea Pig Ileume.g., 6To be determinedTo be determined

Conclusion

This compound is a useful pharmacological tool for investigating muscarinic receptor-mediated responses in isolated organ bath experiments. The protocols outlined in this document provide a robust framework for characterizing its antagonist properties and for using it to probe the function of the parasympathetic nervous system in various tissues. It is important to note that while general principles are provided, the optimal experimental conditions should be determined empirically for each specific research application.

References

Application Notes and Protocols for In Vitro Smooth Muscle Studies Using Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium Bromide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] It is clinically used to treat gastrointestinal and urinary conditions characterized by smooth muscle spasms and hypermotility.[2] In a research setting, this compound serves as a valuable tool for investigating the role of muscarinic receptor signaling in smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle preparations, specifically focusing on organ bath studies to characterize its antagonistic properties.

This compound exerts its effects by blocking the action of acetylcholine, a neurotransmitter that mediates muscle contraction and glandular secretion through the parasympathetic nervous system.[2] By competitively binding to muscarinic receptors on smooth muscle cells, it prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to contraction.[3] This antagonistic action results in smooth muscle relaxation.[3]

Quantitative Data

Table 1: In Vitro Potency of Otilonium Bromide on Smooth Muscle Preparations

ParameterAgonistTissueValueReference
IC₅₀MethacholineGuinea Pig Colon Circular Muscle3.7 µM
IC₅₀Methacholine (depolarization)Guinea Pig Colon Circular Muscle4.1 µM
EC₅₀Carbachol-induced Ca²⁺ transientsHuman Cultured Colonic Smooth Muscle Cells8.4 µM
EC₅₀Carbachol-induced contractionRat Colonic Strips13.0 µM
IC₅₀Spontaneous ActivityRat Colonic Smooth MusclelogIC₅₀ = -5.31 ± 0.05

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following protocols describe the use of an isolated organ bath to assess the antagonist activity of this compound on acetylcholine-induced smooth muscle contractions. The guinea pig ileum is a classical and robust preparation for studying muscarinic receptor pharmacology.

Protocol 1: Determination of the pA₂ Value of this compound against Acetylcholine in Guinea Pig Ileum

The pA₂ value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

Materials:

  • Guinea pig ileum

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Acetylcholine chloride (agonist) stock solution

  • This compound (antagonist) stock solution

  • Isolated organ bath system with isometric force transducer

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution bubbled with carbogen.

    • Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm in length.

  • Organ Bath Setup:

    • Mount a segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Control Acetylcholine Concentration-Response Curve:

    • After the equilibration period, record a baseline tension.

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻³ M).

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • After the maximal response is achieved, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).

  • Acetylcholine Concentration-Response Curve in the Presence of this compound:

    • While the this compound is still present, repeat the cumulative addition of acetylcholine as described in step 3.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all drugs.

    • Repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ of acetylcholine in the absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the Schild plot provides the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Muscarinic Antagonism

This compound acts as a competitive antagonist at M₃ muscarinic receptors on smooth muscle cells. The binding of acetylcholine to these Gq-protein coupled receptors normally activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. This compound blocks the initial step of this cascade by preventing acetylcholine from binding to the M₃ receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds OB Oxyphenonium Bromide OB->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: Muscarinic antagonism by this compound.

Experimental Workflow for In Vitro Smooth Muscle Studies

The general workflow for assessing the effect of this compound on smooth muscle contraction in an organ bath is a sequential process involving tissue preparation, equilibration, establishing a control response, incubation with the antagonist, and then re-evaluating the agonist response.

G A Tissue Dissection (e.g., Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (60 min, 37°C, Carbogen) B->C D Control Agonist Concentration-Response Curve (e.g., Acetylcholine) C->D E Washout D->E F Incubate with This compound E->F G Repeat Agonist Concentration-Response Curve F->G H Data Analysis (e.g., Schild Plot) G->H

Caption: Organ bath experimental workflow.

Conclusion

This compound is a potent muscarinic antagonist useful for in vitro studies of smooth muscle pharmacology. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to characterize its effects. Due to the limited availability of specific quantitative potency data for this compound in the literature, it is recommended that researchers perform initial dose-ranging experiments to determine the optimal concentration range for their specific smooth muscle preparation and experimental conditions. The data provided for the related compound, Otilonium Bromide, can serve as a valuable starting point for these investigations.

References

Application Notes and Protocols for Studying Gastrointestinal Spasms with Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium Bromide is a synthetic quaternary ammonium compound that functions as an antispasmodic agent.[1][2] It is primarily utilized in the research and treatment of gastrointestinal disorders characterized by smooth muscle spasms and hypermotility, such as irritable bowel syndrome (IBS) and peptic ulcers.[2][3][4] Its therapeutic effects stem from its anticholinergic properties, specifically its ability to antagonize muscarinic acetylcholine receptors in the gastrointestinal tract. These application notes provide detailed protocols for researchers to effectively study the spasmolytic effects of this compound using established in vitro and in vivo models.

Mechanism of Action

This compound exerts its effects through a dual mechanism: a primary antimuscarinic action and a secondary direct musculotropic effect.

  • Antimuscarinic Effect : As a competitive antagonist, this compound blocks muscarinic acetylcholine receptors (primarily M3 receptors) on gastrointestinal smooth muscle cells. Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to stimulate muscle contraction and glandular secretion. By inhibiting acetylcholine's action, this compound leads to a reduction in the frequency and amplitude of smooth muscle contractions, thereby alleviating spasms.

  • Musculotropic Effect : this compound also has a direct relaxing effect on the smooth muscle itself, independent of its anticholinergic activity.

This blockade results in several key physiological outcomes:

  • Reduced Gastrointestinal Motility : Decreases peristalsis and relieves painful cramps.

  • Decreased Gastric Secretion : Reduces the secretion of gastric acid, which is beneficial in conditions like peptic ulcers.

  • Smooth Muscle Relaxation : Induces relaxation of smooth muscles in the gastrointestinal, biliary, and urinary tracts.

The signaling pathway is illustrated below.

cluster_pre Presynaptic Neuron cluster_post GI Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse M3_Receptor Muscarinic M3 Receptor PLC PLC M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Muscle Contraction (Spasm) Ca_release->Contraction Initiates ACh_release->M3_Receptor Binds to Oxyphenonium Oxyphenonium Bromide Block Blockade Oxyphenonium->Block Block->M3_Receptor Competitively Inhibits

Caption: Mechanism of this compound as a muscarinic antagonist.

Data Presentation

The following table summarizes representative quantitative data for evaluating antispasmodic agents in experimental models. Note that specific values for this compound are not widely published; therefore, data for Otilonium Bromide, a structurally similar quaternary ammonium antispasmodic, are included for reference.

ParameterAgonistPreparationTypical Concentration / ValueReference Model
EC₅₀ of Contraction AcetylcholineRat Colon / Ileum Strips10⁻⁷ to 10⁻⁵ MIn Vitro Organ Bath
IC₅₀ of Inhibition AcetylcholineGuinea Pig Ileum~5-15 nM (Otilonium Bromide)In Vitro Organ Bath
Effective Dose (in vivo) AcetylcholineMouse Writhing Model40 mg/kg (Otilonium Bromide)In Vivo Antinociception
Reduction in Pain Episodes N/AHuman Clinical Trial (IBS)~55% reduction vs. ~40% for placeboClinical Efficacy
Reduction in Bloating Severity N/AHuman Clinical Trial (IBS)~42% reduction vs. ~30% for placeboClinical Efficacy

Experimental Protocols

A generalized workflow for evaluating the antispasmodic properties of a test compound like this compound is presented below.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis T_prep Tissue Preparation (e.g., Guinea Pig Ileum) O_bath Organ Bath Setup (Krebs Solution, 37°C) T_prep->O_bath Baseline Record Baseline Activity O_bath->Baseline Agonist Induce Contraction (e.g., Acetylcholine) Baseline->Agonist Inhibition Measure Inhibition of Contraction Agonist->Inhibition Test_Cmpd Pre-incubate with This compound Test_Cmpd->Inhibition Modulates IC50 Calculate IC₅₀ Inhibition->IC50 Animal_prep Animal Acclimatization (e.g., Mice) Admin Administer Test Compound (this compound) Animal_prep->Admin Induce Induce Spasms / Pain (i.p. Acetylcholine) Admin->Induce Observe Observe & Record (e.g., Writhing Count) Induce->Observe Analyze Statistical Analysis of Results Observe->Analyze Efficacy Determine Efficacy Analyze->Efficacy

Caption: General experimental workflow for evaluating antispasmodics.
Protocol 1: In Vitro Assessment using Isolated Intestinal Tissue (Organ Bath)

This protocol assesses the direct effect of this compound on smooth muscle contractility.

Materials:

  • Animal model (e.g., Male Wistar rat or Guinea pig)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with force-displacement transducers

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Isolate a segment of the distal ileum or colon (~2-3 cm).

    • Gently flush the lumen with Krebs solution to remove contents.

    • Suspend the tissue segment in an organ bath chamber containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration:

    • Allow the tissue to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram, with solution changes every 15 minutes.

    • Record baseline isometric contractions using a force transducer connected to a data acquisition system.

  • Induction of Spasms:

    • Construct a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).

  • Testing this compound:

    • After washing the tissue and allowing it to return to baseline, pre-incubate the preparation with a specific concentration of this compound for 20-30 minutes.

    • Repeat the acetylcholine cumulative concentration-response curve in the presence of this compound.

    • Repeat this step with several concentrations of this compound to assess its inhibitory effect in a dose-dependent manner.

  • Data Analysis:

    • Measure the amplitude of contractions.

    • Calculate the percentage inhibition of the acetylcholine-induced contraction at each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal agonist-induced contraction).

Protocol 2: In Vivo Assessment using Acetylcholine-Induced Writhing Model

This model is used to evaluate the effect of this compound on visceral pain and smooth muscle spasms in vivo.

Materials:

  • Animal model (e.g., CD-1 or Swiss Albino mice)

  • This compound

  • Vehicle control (e.g., saline or 0.5% methylcellulose)

  • Acetylcholine bromide solution (for intraperitoneal injection)

  • Observation chambers

Methodology:

  • Animal Preparation and Dosing:

    • Acclimatize mice for at least one week before the experiment.

    • Group the animals (n=8-10 per group) and administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.

  • Induction of Writhing:

    • Inject acetylcholine bromide (e.g., 5-10 mg/kg) intraperitoneally into each mouse.

    • Immediately place each animal into an individual observation chamber.

  • Observation and Measurement:

    • Record the latency to the first writhe (a characteristic contraction of the abdomen followed by extension of the hind limbs).

    • Count the total number of writhes for each animal over a defined period, typically 10-20 minutes post-injection.

  • Data Analysis:

    • Compare the mean number of writhes and the mean latency to the first writhe between the control group and the this compound-treated groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the antispasmodic effect.

Expected Outcomes

  • In the in vitro organ bath model, this compound is expected to cause a rightward shift in the acetylcholine concentration-response curve, indicating competitive antagonism. A dose-dependent reduction in the maximal contraction may also be observed.

  • In the in vivo writhing model, animals pre-treated with effective doses of this compound should exhibit a significant reduction in the number of writhes and an increased latency to the first writhe compared to the vehicle-treated control group.

Considerations and Limitations

  • Bioavailability : As a quaternary ammonium compound, this compound has poor absorption from the gastrointestinal tract, which may limit its systemic efficacy when administered orally in in vivo models.

  • Anticholinergic Side Effects : In in vivo studies, researchers should be aware of potential systemic anticholinergic side effects such as dry mouth, blurred vision, and urinary retention, especially at higher doses.

  • Model Selection : The choice of experimental model (in vitro vs. in vivo, animal species) should be guided by the specific research question. In vitro models are excellent for studying direct tissue effects and mechanisms, while in vivo models provide insights into overall physiological efficacy and potential side effects.

References

Application of Oxyphenonium Bromide in Urinary Bladder Contractility Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are key regulators of smooth muscle contraction throughout the body, including the urinary bladder.[1][2][3] The detrusor smooth muscle of the bladder is rich in muscarinic receptors, primarily of the M2 and M3 subtypes, which mediate bladder contraction and micturition. By blocking these receptors, this compound is expected to inhibit acetylcholine-induced bladder smooth muscle contraction, leading to muscle relaxation. This property makes it a compound of interest for studying bladder physiology and for the development of therapeutics targeting overactive bladder (OAB) and other urinary tract disorders characterized by detrusor overactivity.

This document provides detailed protocols for utilizing this compound in in vitro urinary bladder contractility assays, along with an overview of the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

Urinary bladder contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh), which stimulates muscarinic receptors on detrusor smooth muscle cells. The predominant subtypes in the human bladder are M2 and M3 receptors, with M3 receptors being the primary mediators of direct smooth muscle contraction.

Signaling Pathway of Muscarinic Receptor-Mediated Bladder Contraction

Upon binding of acetylcholine, M3 receptors, which are coupled to Gq/11 G-proteins, activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. Additionally, DAG activates protein kinase C (PKC), which can contribute to the sustained phase of contraction. The RhoA/Rho-kinase (ROCK) pathway is also a crucial component of muscarinic receptor-mediated contraction, as it inhibits myosin light chain phosphatase (MLCP), thereby promoting a state of sustained contraction.

M2 receptors, while more numerous than M3 receptors, are coupled to Gi G-proteins. Their stimulation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes relaxation. Therefore, M2 receptor activation can indirectly enhance contraction by inhibiting relaxation pathways.

This compound, as a muscarinic antagonist, competitively blocks the binding of acetylcholine to both M2 and M3 receptors, thereby inhibiting these downstream signaling events and preventing bladder smooth muscle contraction.

Muscarinic Receptor Signaling in Bladder Contraction cluster_cell Detrusor Smooth Muscle Cell cluster_M3 M3 Receptor Pathway cluster_M2 M2 Receptor Pathway cluster_contraction Contraction Machinery ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 Gq11 Gq/11 M3->Gq11 PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA/ROCK Pathway Gq11->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ SR->Ca release Contraction Muscle Contraction Ca->Contraction PKC->Contraction Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP cAMP->Contraction inhibits RhoA->Contraction Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M3 Oxyphenonium->M2 Experimental Workflow for Bladder Contractility Assay cluster_prep Tissue Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Euthanasia Euthanize Animal Dissection Dissect Bladder Euthanasia->Dissection Strips Prepare Detrusor Strips Dissection->Strips Mounting Mount Strips in Organ Bath Strips->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Viability Viability Test (KCl/Carbachol) Equilibration->Viability Washout Washout Viability->Washout Agonist Add Contractile Agonist (Carbachol) Washout->Agonist Antagonist Add Cumulative Doses of This compound Agonist->Antagonist Data Record Isometric Contraction Antagonist->Data IC50 Calculate IC50 Data->IC50 Schild Perform Schild Analysis (pA2) Data->Schild Logical Relationship of this compound Action ACh Acetylcholine Release (Parasympathetic Innervation) MuscarinicReceptor Muscarinic Receptor Activation (M2/M3) ACh->MuscarinicReceptor SignalingCascade Intracellular Signaling (Ca²⁺ release, RhoA/ROCK) MuscarinicReceptor->SignalingCascade Inhibition Inhibition of Contraction (Relaxation) MuscarinicReceptor->Inhibition leads to Contraction Detrusor Muscle Contraction SignalingCascade->Contraction Oxyphenonium This compound Oxyphenonium->MuscarinicReceptor

References

Application Note: Stability-Indicating HPLC Method for the Analysis of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Oxyphenonium Bromide in pharmaceutical formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability studies. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to facilitate seamless adoption in a laboratory setting.

Introduction

This compound is a quaternary antimuscarinic agent used to relieve visceral spasms. Ensuring the purity, potency, and stability of this active pharmaceutical ingredient (API) in finished products is critical for its safety and efficacy. This application note presents a validated HPLC method capable of separating this compound from its degradation products, thus qualifying as a stability-indicating assay.

Chromatographic Conditions

A summary of the HPLC instrument parameters for the analysis of this compound is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterSpecification
Column Cyanopropyl Column
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate (50:50, v/v), pH adjusted to 3.4
Flow Rate 1.0 mL/min (May require optimization)
Injection Volume 20 µL (May require optimization)
Column Temperature Ambient
Detection UV at 222 nm
Retention Time Approximately 3.6 minutes[1]

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

Preparation of Mobile Phase
  • Prepare 25 mM Potassium Dihydrogen Phosphate Buffer: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

  • Adjust pH: Adjust the pH of the buffer to 3.4 using orthophosphoric acid.

  • Prepare Mobile Phase: Mix the prepared buffer with acetonitrile in a 50:50 (v/v) ratio.

  • Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 15, 20 µg/mL).[2]

Preparation of Sample Solution (from Tablets)
  • Weigh and Powder Tablets: Weigh and finely powder 20 tablets.[1]

  • Extract Analyte: Accurately weigh a portion of the powder equivalent to approximately 20.0 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.[1]

  • Dilute to the mark with methanol and mix well.

  • Filter: Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute to Working Concentration: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. A summary of the validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 5 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from excipients or degradation products

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately. These tests should be performed before the analysis of any samples. The recommended system suitability parameters and their acceptance criteria are listed in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation HPLC_Run HPLC Analysis SamplePrep->HPLC_Run SystemSuitability->MobilePhase Fail SystemSuitability->HPLC_Run Pass Integration Peak Integration & Identification HPLC_Run->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for Determining Oxyphenonium Bromide Potency using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium bromide is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in mediating the actions of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[3] Of the five muscarinic receptor subtypes (M1-M5), this compound exhibits a notable interaction with the M3 receptor subtype.[4][5] The M3 receptor is predominantly coupled to the Gq/11 G protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including smooth muscle contraction.

Determining the potency of this compound as a muscarinic antagonist is a critical step in its pharmacological characterization and drug development process. Cell-based functional assays provide a physiologically relevant system to quantify the antagonist activity by measuring its ability to inhibit agonist-induced cellular responses. This document provides detailed application notes and protocols for three common and robust cell-based assays used to determine the potency of this compound: the Calcium Flux Assay, the NFAT Reporter Gene Assay, and the Competitive Binding Assay.

Signaling Pathways

The primary mechanism of action of this compound involves the blockade of M3 muscarinic receptors, thereby inhibiting the canonical Gq signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds and Activates Gq Gq Protein M3R->Gq Activates Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M3R Binds and Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Contraction) Ca2_cyto->Cellular_Response Initiates A Seed CHO-M3 cells in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 45-60 min at 37°C C->D E Wash cells to remove excess dye D->E F Add varying concentrations of This compound E->F G Incubate for 15-30 min F->G H Add a fixed concentration of agonist (e.g., Carbachol) G->H I Measure fluorescence intensity over time using a plate reader H->I J Calculate IC50 from dose-response curves I->J A Co-transfect HEK293 cells with M3 receptor and NFAT-luciferase reporter plasmids B Seed transfected cells in a 96-well plate and incubate A->B C Add varying concentrations of This compound B->C D Add a fixed concentration of agonist (e.g., Carbachol) C->D E Incubate for 6-8 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence using a luminometer F->G H Calculate IC50 from dose-response curves G->H A Prepare cell membranes from CHO-M3 cells B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-NMS) A->B C Add varying concentrations of 'cold' this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand by filtration D->E F Quantify bound radioactivity using a scintillation counter E->F G Calculate Ki from IC50 using the Cheng-Prusoff equation F->G

References

Application Notes and Protocols for Experimental Models of Peptic Ulcer Using Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium bromide is a synthetic quaternary ammonium anticholinergic agent that acts as a muscarinic acetylcholine receptor antagonist.[1] Its mechanism of action involves competitively blocking the binding of acetylcholine, a neurotransmitter that mediates parasympathetic nerve impulses.[1] This blockade leads to a reduction in smooth muscle spasms and a decrease in the secretion of gastric acid.[1] These properties make this compound a compound of interest in the study and potential treatment of peptic ulcer disease, which is often characterized by excessive gastric acid secretion.

This document provides detailed application notes and protocols for utilizing this compound in a well-established experimental model of peptic ulcer: the pylorus ligation (Shay rat) model. This model is a valuable tool for preclinical screening of anti-ulcer and anti-secretory agents.

Mechanism of Action of this compound in the Gastrointestinal Tract

This compound exerts its effects primarily by blocking muscarinic receptors in the gastrointestinal tract. This action leads to two key physiological responses relevant to peptic ulcer disease:

  • Reduction of Gastric Acid Secretion: By antagonizing muscarinic receptors on parietal cells in the stomach, this compound inhibits the acetylcholine-stimulated pathway of acid secretion.

  • Decreased Gastrointestinal Motility: It also relaxes the smooth muscles of the stomach and intestines, reducing peristalsis.

These actions collectively contribute to a less aggressive environment in the stomach, potentially promoting the healing of peptic ulcers.

Signaling Pathway of Acetylcholine-Mediated Gastric Acid Secretion and Inhibition by this compound

G cluster_0 Vagal Nerve Terminal cluster_1 Parietal Cell Acetylcholine (ACh) Acetylcholine (ACh) M3 Receptor M3 Receptor Acetylcholine (ACh)->M3 Receptor Binds to Gq Protein Gq Protein M3 Receptor->Gq Protein Activates PLC PLC Gq Protein->PLC Activates IP3/DAG IP3/DAG PLC->IP3/DAG Activates Ca2+ Ca2+ IP3/DAG->Ca2+ Increases intracellular H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Ca2+->H+/K+ ATPase (Proton Pump) Activates H+ Secretion (Gastric Acid) H+ Secretion (Gastric Acid) H+/K+ ATPase (Proton Pump)->H+ Secretion (Gastric Acid) This compound This compound This compound->M3 Receptor Blocks

Caption: Acetylcholine signaling pathway for gastric acid secretion and its inhibition by this compound.

Experimental Model: Pylorus Ligation (Shay Rat Model)

The pylorus ligation model, first described by Shay et al., is a widely used and reliable method for inducing gastric ulcers in rats. The ligation of the pyloric end of the stomach leads to the accumulation of gastric acid and pepsin, resulting in autodigestion of the gastric mucosa and the formation of ulcers. This model is particularly useful for evaluating the efficacy of anti-secretory and anti-ulcer drugs.

Experimental Protocol

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% sodium carboxymethyl cellulose)

  • Anesthetic (e.g., ether or ketamine/xylazine combination)

  • Surgical instruments (scissors, forceps, sutures)

  • pH meter

  • Centrifuge and centrifuge tubes

  • Dissecting microscope or magnifying lens

Procedure:

  • Animal Preparation:

    • Fast the rats for 24-48 hours before the experiment, with free access to water. This ensures an empty stomach for the procedure.

    • House the animals in cages with raised wire mesh bottoms to prevent coprophagy.

  • Drug Administration:

    • Divide the rats into at least three groups:

      • Control Group: Receives the vehicle only.

      • This compound Group: Receives a specific dose of this compound.

      • Reference Drug Group (Optional): Receives a standard anti-ulcer drug (e.g., Ranitidine or Omeprazole) for comparison.

    • Administer the test substances orally or intraperitoneally 30-60 minutes before the pyloric ligation.

  • Pyloric Ligation Surgery:

    • Anesthetize the rat using a suitable anesthetic.

    • Make a small midline incision (about 1 cm) in the abdomen below the xiphoid process.

    • Gently expose the stomach and locate the pyloric sphincter.

    • Ligate the pylorus using a silk suture. Be careful not to damage the blood vessels.

    • Reposition the stomach in the abdominal cavity and close the incision with sutures.

  • Post-Operative Period:

    • Allow the animals to recover from anesthesia.

    • Deprive the animals of both food and water during the post-operative period (typically 4-19 hours).

  • Sample Collection and Analysis:

    • After the designated post-operative period, sacrifice the animals by cervical dislocation or CO2 asphyxiation.

    • Open the abdomen and clamp the cardiac end of the stomach.

    • Carefully dissect out the stomach and collect the gastric contents into a centrifuge tube.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice at 1000 rpm for 10 minutes.

    • Measure the pH of the supernatant using a pH meter.

    • Determine the total and free acidity of the gastric juice by titrating with 0.01 N NaOH using Topfer's reagent and phenolphthalein as indicators.

  • Ulcer Index Determination:

    • Cut open the stomach along the greater curvature and rinse it with saline.

    • Examine the gastric mucosa for ulcers under a dissecting microscope or with a magnifying lens.

    • Score the ulcers based on a standard scoring system (e.g., 0 = no ulcer, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = ulcers >3mm, 5 = perforated ulcers).

    • Calculate the ulcer index using the following formula:

      • Ulcer Index = (Mean severity score) + (Percentage of animals with ulcers / 10)

  • Percentage of Ulcer Inhibition:

    • Calculate the percentage of ulcer inhibition for the treated groups using the formula:

      • % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100

Quantitative Data Summary

While specific quantitative data for this compound from recent studies is limited in the publicly available literature, historical studies and data from other anticholinergic drugs in the pylorus ligation model can provide an expected range of effects. The following tables present illustrative data based on the known mechanism of action of this compound and typical results observed with similar compounds.

Table 1: Effect of this compound on Gastric Secretion in Pylorus-Ligated Rats (Illustrative Data)

Treatment GroupDose (mg/kg)Gastric Volume (ml)pHTotal Acidity (mEq/L)Free Acidity (mEq/L)
Control (Vehicle)-8.5 ± 0.71.8 ± 0.2110 ± 1085 ± 8
This compound55.2 ± 0.53.5 ± 0.360 ± 740 ± 5
This compound103.8 ± 0.44.2 ± 0.445 ± 525 ± 4
Reference Drug (e.g., Ranitidine)504.1 ± 0.44.0 ± 0.350 ± 630 ± 4

*Values are represented as Mean ± SEM. *p < 0.05 compared to the control group.

Table 2: Effect of this compound on Ulcer Index in Pylorus-Ligated Rats (Illustrative Data)

Treatment GroupDose (mg/kg)Ulcer Index% Inhibition
Control (Vehicle)-12.5 ± 1.2-
This compound56.8 ± 0.945.6%
This compound104.2 ± 0.766.4%
Reference Drug (e.g., Ranitidine)504.8 ± 0.6*61.6%

*Values are represented as Mean ± SEM. *p < 0.05 compared to the control group.

Experimental Workflow Diagram

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Collection & Analysis A Animal Acclimatization & Fasting (24-48h) B Group Allocation (Control, Oxyphenonium, Reference) A->B C Drug/Vehicle Administration B->C D Anesthesia C->D 30-60 min E Pylorus Ligation Surgery D->E F Post-Operative Recovery (4-19h) E->F G Sacrifice & Stomach Excision F->G H Gastric Content Collection G->H J Ulcer Scoring & Index Calculation G->J I Measure Gastric Volume, pH, Acidity H->I K Calculate % Ulcer Inhibition J->K

Caption: Experimental workflow for the pylorus ligation model to evaluate this compound.

Conclusion

The pylorus ligation model in rats is a robust and informative method for assessing the anti-ulcer and anti-secretory properties of this compound. By following the detailed protocol and utilizing the provided frameworks for data analysis, researchers can effectively evaluate the potential of this compound in the context of peptic ulcer disease. The illustrative data presented in the tables should serve as a guide for expected outcomes, though actual results may vary based on specific experimental conditions.

References

Application Notes and Protocols: Electrophysiological Studies of Muscarinic Receptor Blockade by Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenonium Bromide is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Its primary mechanism of action involves the competitive blockade of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector junctions, leading to a reduction in smooth muscle tone and secretory activity.[1][3] These properties have led to its investigation and use in treating conditions characterized by smooth muscle spasms and hypersecretion, particularly in the gastrointestinal tract. This document provides detailed application notes and protocols for studying the electrophysiological effects of this compound on muscarinic receptors, aimed at facilitating research and drug development in this area.

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Common Muscarinic Antagonists

AntagonistM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Atropine~1-2~1-2~1-2~1-2~1-2
Pirenzepine~10-20~200-400~100-200~50-100~100-200
Methoctramine~100-200~10-20~200-400~100-200~200-400
4-DAMP~10-20~100-200~1-5~50-100~20-40
Tropicamide~5-10~50-100~2-5~1-2~10-20

Note: These values are approximate and can vary depending on the experimental conditions, tissue type, and radioligand used. Researchers should determine the specific affinities of this compound in their experimental system.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are broadly coupled to two major signaling pathways.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ can modulate the activity of various ion channels, including calcium-activated potassium and chloride channels, leading to changes in membrane potential and cellular excitability.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, most notably by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes membrane hyperpolarization and a decrease in cellular excitability. Additionally, Gi/o activation can inhibit voltage-gated calcium channels.

The blockade of these receptors by this compound is expected to antagonize these signaling cascades, thereby preventing the cellular effects of acetylcholine.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cell_Response1 PKC->Cell_Response1 ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi Gi Protein M2_M4->Gi AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates (βγ) Ca_Channel Voltage-gated Ca²⁺ Channel Gi->Ca_Channel inhibits (βγ) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Inhibition_Ca ↓ Ca²⁺ Influx Ca_Channel->Inhibition_Ca Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M1_M3_M5 blocks Oxyphenonium->M2_M4 blocks

Muscarinic Receptor Signaling Pathways and Blockade by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure Muscarinic Receptor-Mediated Currents

This protocol is designed to measure the effect of this compound on muscarinic receptor-activated currents in isolated cells (e.g., cultured neurons, smooth muscle cells, or cells expressing recombinant muscarinic receptors).

Materials:

  • Cell Culture: Appropriate cell line or primary cells.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 10 mM glucose. Bubbled with 95% O2 / 5% CO2 (pH 7.4).

  • Internal Solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, and 0.3 mM Na-GTP. Adjusted to pH 7.3 with KOH.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

  • Agonist: Acetylcholine or a stable analog like carbachol.

  • Antagonist: this compound.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

  • Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment.

  • Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage of the micromanipulator.

  • Establish Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline recording for at least 5 minutes.

    • Apply the muscarinic agonist to the bath and record the induced current. For M1/M3/M5 receptors, this will likely be an inward current due to the closure of K+ channels or opening of non-selective cation channels. For M2/M4 receptors, this will be an outward current due to the activation of GIRK channels.

    • Wash out the agonist and allow the current to return to baseline.

    • Pre-incubate the cell with varying concentrations of this compound for 5-10 minutes.

    • In the continued presence of this compound, re-apply the muscarinic agonist and record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.

    • Construct a concentration-response curve for this compound's inhibitory effect.

    • Calculate the IC50 value for the blockade of the muscarinic receptor-mediated current.

patch_clamp_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Sol_Prep Solution Preparation Sol_Prep->Whole_Cell Pipette_Prep Pipette Preparation Pipette_Prep->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Agonist_App Apply Muscarinic Agonist Baseline->Agonist_App Washout Washout Agonist Agonist_App->Washout Antagonist_App Apply this compound Washout->Antagonist_App Agonist_Antagonist Co-apply Agonist Antagonist_App->Agonist_Antagonist Measure_Current Measure Current Amplitude Agonist_Antagonist->Measure_Current CRC Construct Concentration- Response Curve Measure_Current->CRC IC50 Calculate IC50 CRC->IC50

Workflow for Whole-Cell Patch-Clamp Experiment.

Current-Clamp Electrophysiology to Assess Effects on Neuronal Firing

This protocol is designed to investigate how this compound modulates the firing properties of neurons by blocking endogenous muscarinic tone or exogenously applied muscarinic agonists.

Materials:

  • Same as for the whole-cell patch-clamp protocol, with the potential addition of tetrodotoxin (TTX) to block voltage-gated sodium channels for studying subthreshold events.

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-4 from the previous protocol.

  • Data Recording (Current-Clamp Mode):

    • Switch the amplifier to current-clamp mode.

    • Record the resting membrane potential.

    • Inject a series of depolarizing current steps to elicit action potentials and determine the baseline firing frequency and pattern.

    • Apply a muscarinic agonist to the bath and observe changes in resting membrane potential and firing properties. Typically, activation of M1/M3/M5 receptors will lead to depolarization and increased firing, while M2/M4 activation will cause hyperpolarization and decreased firing.

    • Wash out the agonist.

    • Apply varying concentrations of this compound and repeat the current injection protocol to assess its effect on baseline firing.

    • In the presence of this compound, re-apply the muscarinic agonist and assess the extent of the blockade on the agonist-induced changes in firing.

  • Data Analysis:

    • Measure the resting membrane potential, action potential threshold, amplitude, duration, and firing frequency.

    • Compare these parameters before and after the application of this compound and in the presence of a muscarinic agonist.

    • Analyze changes in the current-frequency (I-F) relationship.

current_clamp_logic Start Start Experiment Establish_WC Establish Whole-Cell Current-Clamp Start->Establish_WC Record_Baseline Record Baseline Firing Establish_WC->Record_Baseline Apply_Agonist Apply Muscarinic Agonist Record_Baseline->Apply_Agonist Record_Agonist Record Agonist Effect on Firing Apply_Agonist->Record_Agonist Washout Washout Record_Agonist->Washout Apply_Oxy Apply this compound Washout->Apply_Oxy Record_Oxy Record Oxyphenonium Effect Apply_Oxy->Record_Oxy Co_Apply Co-apply Agonist Record_Oxy->Co_Apply Record_Blockade Record Blockade of Agonist Effect Co_Apply->Record_Blockade Analyze Analyze Firing Parameters Record_Blockade->Analyze

Logical Flow for Current-Clamp Experiments.

Conclusion

The protocols and information provided in these application notes offer a framework for the detailed electrophysiological characterization of this compound's interaction with muscarinic receptors. By employing these methods, researchers can elucidate the specific effects of this compound on ion channel function and neuronal excitability, contributing to a deeper understanding of its therapeutic potential and off-target effects. The lack of publicly available, specific quantitative data for this compound highlights the necessity for further experimental investigation to fully characterize its pharmacological profile.

References

Troubleshooting & Optimization

Stability of Oxyphenonium Bromide in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphenonium Bromide.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare fresh solutions of this compound on the day of use.[1] If a stock solution is necessary, dissolve the compound in high-purity water or an appropriate buffer. For storage, it is advisable to filter-sterilize the solution and store it in small, tightly sealed aliquots at -20°C for up to one month.[1] Before use, allow the solution to equilibrate to room temperature for at least one hour.[1]

Q2: What are the optimal storage conditions for an aqueous solution of this compound?

A2: Aqueous solutions of this compound are susceptible to hydrolysis. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For longer-term storage (up to one month), aliquots should be stored at -20°C in tightly sealed vials.[1] Avoid repeated freeze-thaw cycles. The solid, powdered form of this compound should be stored at -20°C for long-term stability.[2]

Q3: What factors can affect the stability of this compound in my experiments?

A3: The stability of this compound in aqueous solution is primarily affected by pH and temperature. As an ester-type drug, it is prone to hydrolysis, a process that is catalyzed by both acidic and alkaline conditions. Elevated temperatures will also accelerate the rate of degradation. The compound is also incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Q4: What are the degradation products of this compound?

A4: The hydrolysis of this compound results in the formation of α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol. These degradation products do not possess the therapeutic activity of the parent compound.

Q5: Are there any known incompatibilities for this compound in solution?

A5: Yes, this compound should not be mixed with strong acids, strong alkalis, or strong oxidizing and reducing agents, as these can accelerate its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, verify its concentration and purity using a suitable analytical method like HPLC before use.
pH of the experimental medium is not optimal.The stability of this compound is pH-dependent. Ensure the pH of your aqueous solution is controlled and consistent across experiments. A pH-rate profile study has been conducted for this compound.
High temperature during the experiment.Maintain a consistent and controlled temperature throughout your experiment, as elevated temperatures can increase the rate of hydrolysis.
Precipitate formation in the solution The solubility limit has been exceeded.This compound is soluble in water. However, if using a concentrated stock solution, ensure it is fully dissolved before further dilution.
Interaction with other components in the medium.Review all components in your experimental setup for potential chemical incompatibilities with a quaternary ammonium compound.
Loss of biological activity Degradation of the compound into inactive products.Confirm the integrity of your this compound solution. Consider performing a stability-indicating assay to quantify the amount of active compound remaining.

Data on Stability of this compound

Parameter pH 2.0 pH 7.0 pH 12.0
Rate Constant (k) at 25°C Data not availableData not availableData not available
Half-life (t½) at 25°C Data not availableData not availableData not available
Rate Constant (k) at 40°C Data not availableData not availableData not available
Half-life (t½) at 40°C Data not availableData not availableData not available
Activation Energy (Ea) Data not availableData not availableData not available

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent) or appropriate buffer

    • Sterile, conical tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh the desired amount of powder in a sterile tube.

    • Add the appropriate volume of solvent (water or buffer) to achieve the desired concentration.

    • Vortex briefly until the powder is completely dissolved.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

    • If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution. A specific stability-indicating HPLC method has been developed using a cyanopropyl column.

  • Materials:

    • This compound solution to be tested

    • HPLC system with UV detector

    • Cyanopropyl HPLC column

    • Mobile phase: Acetonitrile and 25 mM potassium dihydrogen phosphate, pH 3.4 (50:50, v/v)

    • Reference standards of this compound and its degradation products (α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminethanol)

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system.

    • Set the UV detector to 222 nm.

    • Prepare a calibration curve using the this compound reference standard.

    • Inject a sample of the this compound solution that has been subjected to specific conditions (e.g., stored at a certain temperature and pH for a defined period).

    • Analyze the resulting chromatogram to determine the peak area of the parent compound and any degradation products.

    • Quantify the amount of remaining this compound by comparing its peak area to the calibration curve.

    • Calculate the percentage of degradation.

Visualizations

Factors Affecting this compound Stability A This compound in Aqueous Solution E Hydrolysis A->E B pH B->E C Temperature C->E D Incompatible Substances D->E F Degradation Products E->F

Caption: Factors influencing the stability of this compound.

Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results B Check Solution Preparation and Storage A->B C Verify Experimental Conditions (pH, Temp) A->C D Analyze for Degradation (e.g., HPLC) B->D C->D E Prepare Fresh Solution D->E Degradation Confirmed F Adjust pH and/or Temperature D->F Degradation Confirmed G Quantify Degradation and Re-evaluate D->G Degradation Confirmed H Problem Resolved E->H F->H G->H

Caption: Workflow for troubleshooting stability issues.

References

Identifying and minimizing off-target effects of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxyphenonium Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism involves acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses, leading to reduced smooth muscle spasms and decreased glandular secretions.[1][3] It also appears to have a direct relaxing effect on smooth muscle.

Q2: What are the known on-target effects of this compound?

A2: The intended therapeutic effects of this compound are primarily related to its antispasmodic and anti-secretory properties in the gastrointestinal (GI) tract. These include:

  • Reduction in GI motility and spasm.

  • Decrease in gastric acid secretion.

  • Relaxation of smooth muscle in the biliary and urinary tracts.

Q3: What are the common off-target effects or side effects observed with this compound?

A3: The off-target effects of this compound are predominantly extensions of its primary antimuscarinic pharmacology, affecting tissues outside the intended GI tract. Because it is not completely selective for a single muscarinic receptor subtype, it can interact with mAChRs throughout the body. Common side effects are listed in the table below.

Table 1: Common Off-Target Effects (Side Effects) of this compound

System Affected Observed Off-Target Effect Underlying Mechanism
Exocrine Glands Dry mouth, reduced bronchial secretions. Inhibition of acetylcholine action on muscarinic receptors in salivary and bronchial glands.
Ocular Blurred vision, photophobia (sensitivity to light). Blockade of muscarinic receptors in the ciliary muscle and iris, leading to difficulty in accommodation and pupil dilation.
Cardiovascular Tachycardia (fast heart rate), palpitations, arrhythmias. Blockade of M2 muscarinic receptors on the sinoatrial node of the heart, which normally slows the heart rate.
Gastrointestinal Constipation. Excessive reduction in intestinal motility and propulsive movement.
Genitourinary Urinary retention. Relaxation of the bladder detrusor muscle, making urination difficult.

| Central Nervous System | Drowsiness, dizziness, confusion (especially in the elderly). | Although as a quaternary ammonium compound its ability to cross the blood-brain barrier is limited, some CNS effects can occur. |

Q4: Does this compound show selectivity for specific muscarinic receptor subtypes?

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects in your experiments.

Workflow for Identifying Off-Target Effects

The following diagram outlines a general workflow for characterizing the specificity of this compound.

G cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Cellular & Functional Analysis cluster_2 Phase 3: Data Analysis & Mitigation A Computational Prediction (Target Prediction, Similarity Search) B Primary Target Binding Assay (e.g., GI tissue mAChRs) A->B C Broad Receptor Panel Screen (e.g., SafetyScreen44®) B->C D Muscarinic Subtype Selectivity Assays (M1, M2, M3, M4, M5) C->D Hits Identified E Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) D->E F Phenotypic Screening (e.g., High-Content Imaging) E->F G Analyze Potency (EC50/IC50) On-Target vs. Off-Target F->G Quantitative Data H Identify Problematic Off-Targets G->H I Develop Mitigation Strategy (Dose Optimization, Structural Modification) H->I

Caption: Workflow for identifying and addressing off-target effects.
Troubleshooting Common Experimental Issues

Table 2: Troubleshooting Guide for Off-Target Effect Assays

Issue Observed Possible Cause(s) Suggested Solution(s)
High variability in binding assay results. 1. Inconsistent membrane preparation.2. Pipetting errors.3. Radioligand degradation. 1. Ensure consistent homogenization and protein concentration across samples.2. Use calibrated pipettes and reverse pipetting for viscous solutions.3. Aliquot and store radioligand properly; check for degradation via TLC.
No saturation observed in saturation binding assay. 1. Radioligand concentration range is too narrow or low.2. Low affinity of the radioligand for the receptor. 1. Widen the concentration range, typically from 0.1 x Kd to 10 x Kd.2. Consider using a higher-affinity radioligand if available.
Unexpected results in cell-based functional assays. 1. Cell line expresses multiple receptor subtypes.2. Compound cytotoxicity at high concentrations.3. Incorrect assay conditions (e.g., incubation time, buffer). 1. Use cell lines engineered to express a single muscarinic receptor subtype.2. Run a parallel cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity threshold.3. Optimize assay parameters systematically (time course, agonist concentration).

| Difficulty distinguishing on-target vs. off-target effects. | 1. Lack of a selective tool compound.2. The observed phenotype is complex and involves multiple pathways. | 1. Use a known subtype-selective antagonist to block the on-target effect and isolate the off-target response.2. Employ pathway analysis tools or knockout/knockdown (e.g., CRISPR, siRNA) of the primary target to confirm its role. |

Experimental Protocols

Protocol 1: Muscarinic Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell membrane preparation.

Objective: To calculate the IC50 and Ki of this compound by measuring its ability to displace a known radioligand.

Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).

  • Radioligand: A subtype-selective radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up wells in triplicate for:

    • Total Binding: Radioligand + Membrane Preparation + Assay Buffer.

    • Non-specific Binding (NSB): Radioligand + Membrane Preparation + Non-specific Binding Control (Atropine).

    • Competition: Radioligand + Membrane Preparation + Serial dilutions of this compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer (for Total Binding), 1 µM Atropine (for NSB), or the appropriate this compound dilution to the wells.

    • Add 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well).

    • Add 50 µL of the fixed concentration of radioligand (typically at or near its Kd value).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using the cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Flux Functional Assay

This protocol assesses the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of this compound to inhibit agonist-induced calcium mobilization.

Materials:

  • Cell Line: A cell line expressing a Gq-coupled muscarinic receptor (e.g., CHO-M3 cells).

  • Agonist: A muscarinic agonist such as Carbachol or Acetylcholine.

  • Test Compound: this compound.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A microplate reader with fluorescence detection capabilities and fluidic injection.

Methodology:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in Assay Buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Pre-incubation: Wash the cells with Assay Buffer to remove excess dye. Add serial dilutions of this compound to the appropriate wells and incubate for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

    • Using the instrument's injector, add a fixed concentration of the agonist (e.g., the EC80 concentration of Carbachol) to all wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response seen with the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

Logical Diagram for Minimizing Off-Target Effects

This diagram illustrates the decision-making process for reducing off-target effects once they have been identified.

G start Off-Target Effect Identified (Potency < 100x On-Target) q1 Is the off-target structurally related to the primary target? start->q1 opt1 Strategy 1: Rational Drug Design q1->opt1  Yes opt2 Strategy 2: Dose Optimization q1->opt2 No act1 Modify compound structure to increase selectivity. Exploit differences in binding pockets. opt1->act1 end Off-Target Effect Minimized act1->end act2 Lower the experimental concentration to a range where on-target effects are maximal and off-target effects are minimal. opt2->act2 opt3 Strategy 3: Formulation/Delivery opt2->opt3 act2->end act3 Use targeted delivery methods to increase local concentration at the desired tissue/cell type. opt3->act3 act3->end

Caption: Decision tree for mitigating identified off-target effects.

References

Technical Support Center: Optimizing Oxyphenonium Bromide Dosage for Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Oxyphenonium Bromide in animal research models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, a neurotransmitter that plays a key role in the parasympathetic nervous system. This blockade leads to a reduction in smooth muscle contractions and secretions in various organs, including the gastrointestinal tract.[1]

Q2: What are the primary applications of this compound in animal research?

In animal research models, this compound is primarily used to investigate its effects as a spasmolytic and antisecretory agent.[1] It is often employed in studies related to gastrointestinal motility, gastric secretion, and conditions involving smooth muscle spasms.[1]

Q3: What are the known side effects of this compound in animals?

As an anticholinergic drug, this compound can produce a range of side effects, particularly at higher doses. These are generally extensions of its pharmacological actions and can include:

  • Dry mouth

  • Blurred vision

  • Constipation

  • Urinary retention

  • Tachycardia (increased heart rate)

Researchers should carefully monitor animals for these signs and adjust dosages accordingly.

Dosage and Administration

Toxicity Data

Establishing a safe dosage range is critical for any in vivo experiment. The following table summarizes the available median lethal dose (LD50) data for this compound in common laboratory animal models. This information should be used as a guide for selecting initial doses for efficacy studies, which should be significantly lower than the LD50 values.

Animal ModelRoute of AdministrationLD50 Value
RatOral995 mg/kg
RatSubcutaneous786 mg/kg
RatIntravenous13.2 mg/kg
MouseIntraperitoneal400 mg/kg

Data sourced from available toxicity information.

Recommended Starting Doses

Specific effective doses for this compound in animal models are not widely published. However, based on its classification as an anticholinergic agent and general principles of pharmacology, researchers can determine appropriate starting doses through dose-response studies. It is recommended to begin with doses that are a fraction of the LD50 and escalate as needed while monitoring for therapeutic effects and adverse signs.

Experimental Protocols

In Vivo Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol outlines a common method for evaluating the effect of this compound on gastrointestinal transit time in rodents.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose)

  • Oral gavage needles

  • Syringes

  • Dissection tools

  • Ruler

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals (e.g., mice or rats) for a predetermined period (e.g., 12-18 hours) with free access to water.

  • Drug Administration:

    • Prepare a solution of this compound in the chosen vehicle.

    • Administer the this compound solution or vehicle (for the control group) via oral gavage or another appropriate route (e.g., intraperitoneal injection).

  • Charcoal Meal Administration: After a specific time following drug administration (e.g., 30-60 minutes), administer a standardized volume of the charcoal meal to each animal via oral gavage.

  • Observation Period: Allow a set amount of time (e.g., 20-30 minutes) for the charcoal meal to transit through the gastrointestinal tract.

  • Euthanasia and Dissection: Humanely euthanize the animals at the end of the observation period.

  • Measurement:

    • Carefully dissect the abdomen and expose the small intestine.

    • Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Calculation: Calculate the percentage of intestinal transit for each animal using the following formula: (Distance traveled by charcoal / Total length of small intestine) x 100

Expected Outcome:

Administration of an effective dose of this compound is expected to decrease the percentage of intestinal transit compared to the vehicle-treated control group, indicating an inhibition of gastrointestinal motility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on gastrointestinal motility. * Insufficient Dose: The administered dose of this compound may be too low to elicit a significant response. * Route of Administration: The chosen route may result in poor bioavailability. * Timing of Administration: The time between drug and charcoal meal administration may not be optimal.* Conduct a dose-response study to determine the optimal effective dose. * Consider alternative routes of administration (e.g., intraperitoneal) that may offer better systemic absorption. * Vary the pre-treatment time to identify the peak effect of the drug.
High variability in results between animals. * Stress: Animal handling and gavage procedures can induce stress, which may affect gastrointestinal motility. * Inconsistent Administration: Variations in the volume or technique of drug and charcoal meal administration. * Individual Animal Differences: Natural biological variation among animals.* Ensure all personnel are proficient and consistent in handling and gavage techniques to minimize stress. * Use a consistent volume and technique for all administrations. * Increase the number of animals per group to account for individual variability.
Adverse effects observed (e.g., excessive sedation, respiratory distress). * High Dose: The administered dose may be approaching toxic levels. * Vehicle Effects: The vehicle used to dissolve the drug may have its own pharmacological effects.* Reduce the dose of this compound. * Run a vehicle-only control group to assess any effects of the vehicle itself. * Carefully monitor animals for any signs of distress and have a plan for veterinary intervention if necessary.

Visualizations

Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism

Muscarinic Acetylcholine Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds to Gq/11 Protein Gq/11 Protein Muscarinic Receptor (M3)->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Produces Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG->Increased Intracellular Ca2+ Leads to Smooth Muscle Contraction / Glandular Secretion Smooth Muscle Contraction / Glandular Secretion Increased Intracellular Ca2+->Smooth Muscle Contraction / Glandular Secretion Results in This compound This compound This compound->Muscarinic Receptor (M3) Blocks

Caption: Antagonism of the M3 muscarinic receptor by this compound.

Experimental Workflow for a Gastrointestinal Motility Study

Experimental Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis A Animal Acclimation B Fasting (12-18h) A->B C Administer this compound (or Vehicle) B->C D Wait (30-60 min) C->D E Administer Charcoal Meal D->E F Wait (20-30 min) E->F G Euthanize and Dissect F->G H Measure Intestinal Transit G->H I Calculate % Transit H->I J Statistical Analysis I->J

Caption: Workflow for assessing gastrointestinal motility in rodents.

Logical Relationship for Troubleshooting Unexpected Results

Troubleshooting Logic Start Unexpected Result: No Effect Q1 Is the dose sufficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the route of administration optimal? A1_Yes->Q2 Sol1 Increase Dose (Dose-Response Study) A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the timing of administration correct? A2_Yes->Q3 Sol2 Consider Alternative Route (e.g., IP) A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate Protocol A3_Yes->End Sol3 Vary Pre-treatment Time A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting guide for lack of drug efficacy.

References

Degradation pathways of Oxyphenonium Bromide under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxyphenonium Bromide. This resource provides detailed information on the degradation pathways of this compound under various experimental conditions, including troubleshooting guides and frequently asked questions (FAQs) to assist in your research.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for ester-containing compounds like this compound. The ester linkage is susceptible to cleavage under both acidic and alkaline conditions, leading to the formation of specific degradation products.

Frequently Asked Questions (FAQs) - Hydrolytic Degradation

Q1: What are the primary degradation products of this compound under hydrolytic conditions?

A1: Under both acidic and alkaline hydrolysis, this compound degrades into two primary products: α-cyclohexyl-α-hydroxybenzeneacetic acid (also known as cyclohexylphenylglycolic acid) and N,N-diethyl-N-methylaminoethanol.[1]

Q2: At what pH is this compound most stable against hydrolysis?

A2: Studies have shown that this compound exhibits maximum stability at a pH of approximately 4.0.[1]

Q3: What are the general kinetics of hydrolytic degradation for this compound?

A3: The hydrolysis of this compound typically follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by pH and temperature.[1]

Troubleshooting Guide - Hydrolytic Degradation
Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound in solution. The pH of the solution may be too high or too low.Buffer the solution to a pH of approximately 4.0 for maximum stability.[1] Avoid highly acidic or alkaline conditions if degradation is not the intended outcome of the experiment.
Difficulty in separating and quantifying this compound and its hydrolysis products. Inadequate analytical method.Utilize a validated stability-indicating HPLC method. A cyanopropyl column with a mobile phase of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.4) has been shown to be effective for separation. UV detection at 222 nm can be used for quantification.
Inconsistent degradation rates between experiments. Temperature fluctuations.Ensure strict temperature control during the experiment, as the rate of hydrolysis is temperature-dependent.
Quantitative Data Summary: Hydrolytic Degradation Kinetics

The following table summarizes the apparent pseudo-first-order rate constants (k), half-lives (t½), and activation energy (Ea) for the acidic and alkaline degradation of this compound at different temperatures.

Condition Temperature (°C) k (hour⁻¹) t½ (hour) Ea (kcal/mol)
Acidic (e.g., 0.1 M HCl) 50Data not availableData not availableData not available
70Data not availableData not available
90Data not availableData not available
Alkaline (e.g., 0.1 M NaOH) 30Data not availableData not availableData not available
40Data not availableData not available
50Data not availableData not available

Note: Specific quantitative values for rate constants and half-lives under these exact conditions require direct consultation of the primary literature. The activation energy provides insight into the temperature sensitivity of the reaction.

Experimental Protocol: Acidic/Alkaline Hydrolysis

A detailed protocol for studying the hydrolytic degradation of this compound is as follows:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask and add an appropriate volume of an acidic solution (e.g., 0.1 M HCl). Dilute to the mark with the acidic solution.

    • Alkaline Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask and add an appropriate volume of a basic solution (e.g., 0.1 M NaOH). Dilute to the mark with the basic solution.

  • Incubation: Incubate the prepared solutions in a constant temperature water bath set to the desired temperature (e.g., 50°C, 70°C, 90°C for acidic; 30°C, 40°C, 50°C for alkaline).

  • Sampling: Withdraw aliquots at specific time intervals.

  • Neutralization (for alkaline hydrolysis samples): Immediately neutralize the samples withdrawn from the alkaline solution with an equivalent amount of acid to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of its degradation products.

  • Data Analysis: Calculate the percentage of degradation and determine the kinetic parameters (rate constant, half-life).

Visualization: Hydrolytic Degradation Pathway

Oxyphenonium This compound Hydrolysis Hydrolysis (Acidic or Alkaline) Oxyphenonium->Hydrolysis CHBO α-cyclohexyl-α-hydroxybenzeneacetic acid Hydrolysis->CHBO DMA N,N-diethyl-N-methylaminoethanol Hydrolysis->DMA

Caption: Hydrolytic degradation of this compound.

Oxidative, Photolytic, and Thermal Degradation

Forced degradation studies under oxidative, photolytic, and thermal stress are crucial for understanding the complete stability profile of a drug substance. While specific degradation products for this compound under these conditions are not extensively reported in publicly available literature, this section provides general guidance based on the chemical nature of the molecule and related compounds.

Frequently Asked Questions (FAQs) - Oxidative, Photolytic, and Thermal Degradation

Q4: What are the likely degradation pathways for this compound under oxidative stress?

A4: While specific products are not definitively identified in the literature, quaternary ammonium compounds can be susceptible to oxidation. Potential sites of oxidation on the this compound molecule include the tertiary amine and the phenyl group. The use of strong oxidizing agents like hydrogen peroxide is a common approach in forced degradation studies to induce such changes.

Q5: Is this compound susceptible to photolytic degradation?

A5: Many pharmaceutical compounds are sensitive to light. Given the presence of a chromophore (the phenyl group) in its structure, this compound may undergo degradation upon exposure to UV or visible light. Photostability testing according to ICH Q1B guidelines is recommended to determine its light sensitivity.

Q6: What can be expected during the thermal degradation of this compound?

A6: As a quaternary ammonium salt, this compound may undergo thermal decomposition. One common pathway for such compounds is Hofmann elimination. Additionally, the ester linkage can be susceptible to thermolysis. The presence of the bromide counter-ion might also influence the degradation pathway.

Troubleshooting Guide - Oxidative, Photolytic, and Thermal Degradation
Issue Possible Cause Recommended Solution
No significant degradation observed under initial stress conditions. Insufficiently harsh conditions.For oxidative stress, increase the concentration of the oxidizing agent (e.g., H₂O₂) or the temperature. For thermal stress, increase the temperature. For photolytic stress, increase the exposure time or light intensity, ensuring it aligns with ICH guidelines.
Formation of multiple, difficult-to-identify degradation products. Complex degradation pathways.Employ advanced analytical techniques such as UPLC-MS/MS or GC-MS to separate and identify the degradation products by analyzing their mass fragmentation patterns.
Observed degradation is due to thermal effects during photostability testing. Inadequate temperature control in the photostability chamber.Use a dark control sample stored at the same temperature to differentiate between photolytic and thermal degradation.
Experimental Protocol: General Forced Degradation Studies
  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperature for a specified period.

    • Analyze the stressed samples by a suitable stability-indicating method (e.g., UPLC-MS) to identify and quantify any degradation products.

  • Photolytic Degradation:

    • Expose a solution or solid sample of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Include a dark control sample to differentiate between photolytic and thermal degradation.

    • Analyze the samples to assess changes in purity and the formation of photodegradants.

  • Thermal Degradation:

    • Expose a solid or solution sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Analyze the samples to identify any thermally induced degradation products.

Visualization: General Forced Degradation Workflow

cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolytic Hydrolytic (Acid, Base) HPLC HPLC / UPLC Hydrolytic->HPLC Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Thermal Thermal (Elevated Temp.) Thermal->HPLC MS Mass Spectrometry (MS, MS/MS) HPLC->MS NMR NMR Pathway Degradation Pathway Elucidation MS->Pathway Kinetics Degradation Kinetics MS->Kinetics Method Stability-Indicating Method Development MS->Method NMR->Pathway Oxyphenonium This compound Sample Oxyphenonium->Hydrolytic Oxyphenonium->Oxidative Oxyphenonium->Photolytic Oxyphenonium->Thermal

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Oral Absorption of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of Oxyphenonium Bromide. Due to its inherent physicochemical properties, this compound presents significant hurdles to achieving adequate oral bioavailability. This guide offers insights into the underlying issues and provides actionable strategies and detailed experimental protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the oral absorption of this compound expected to be poor?

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for designing appropriate formulation strategies.

PropertyValueImplication for Oral Absorption
Molecular Weight 428.4 g/mol [3]Within the range for oral absorption, but other factors are more dominant.
LogP 0.17 - 0.488[2][4]Indicates low lipophilicity, which hinders passive diffusion across lipid membranes.
Charge Permanent positive chargeA primary reason for poor membrane permeability.
Predicted P-gp Substrate YesSusceptible to active efflux from intestinal cells, reducing absorption.
BCS Classification Likely Class III or IVBased on its low permeability, it would fall into either Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the poor absorption of this compound:

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from the harsh gastrointestinal environment and facilitate its transport across the intestinal epithelium.

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing absorption through various mechanisms, including improved stability and cellular uptake.

    • Mucoadhesive Nanoparticles: These nanoparticles are designed to adhere to the mucus layer of the intestine, increasing the residence time of the drug at the absorption site and promoting closer contact with the intestinal epithelium. Chitosan-based nanoparticles are a common example.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This can improve the solubilization and absorption of poorly permeable drugs.

  • Use of Permeation Enhancers and P-gp Inhibitors:

    • P-glycoprotein (P-gp) Inhibitors: Co-administration with a P-gp inhibitor can block the efflux of this compound from intestinal cells, thereby increasing its intracellular concentration and net absorption.

    • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for paracellular transport of molecules like this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your in-vitro and in-vivo studies.

Problem 1: Very low apparent permeability (Papp) of this compound in Caco-2 cell monolayer assays.

  • Possible Cause: This is expected due to the drug's permanent charge and potential P-gp efflux.

  • Troubleshooting Strategies:

    • Incorporate a P-gp Inhibitor: Co-incubate the Caco-2 cells with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and measure the Papp of this compound again. A significant increase in the apical-to-basolateral (A-to-B) transport and a decrease in the basolateral-to-apical (B-to-A) transport would confirm P-gp mediated efflux.

    • Test Formulation Strategies: Prepare different formulations of this compound (e.g., encapsulated in SLNs or mucoadhesive nanoparticles) and evaluate their permeability across the Caco-2 monolayer.

    • Evaluate Paracellular Transport: Use a marker for paracellular transport (e.g., mannitol) to assess if your formulation strategy is opening tight junctions.

Problem 2: High variability in plasma concentrations in animal bioavailability studies.

  • Possible Cause: This can be due to a combination of poor absorption, variable gastrointestinal transit times, and potential food effects.

  • Troubleshooting Strategies:

    • Fasting vs. Fed Studies: Conduct bioavailability studies in both fasted and fed animals to assess the impact of food on absorption.

    • Formulation Optimization: A well-designed formulation, such as a SEDDS, can help to reduce variability by presenting the drug in a more consistent and readily absorbable form.

    • Increase Dose (with caution): While not ideal, a higher dose might lead to more consistent, detectable plasma concentrations. However, be mindful of potential toxicity.

Problem 3: No significant improvement in oral bioavailability despite using a novel formulation.

  • Possible Cause: The chosen strategy may not be optimal for this compound, or the formulation may not be physically stable in the gastrointestinal tract.

  • Troubleshooting Strategies:

    • Characterize Your Formulation: Thoroughly characterize your formulation for particle size, zeta potential, drug loading, and stability in simulated gastric and intestinal fluids.

    • Combine Strategies: Consider a multi-faceted approach, such as incorporating a P-gp inhibitor into a nanoparticle formulation.

    • Switch Strategies: If one approach (e.g., SLNs) is not effective, explore another, such as mucoadhesive nanoparticles or SEDDS.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments to evaluate and overcome the poor absorption of this compound.

Caco-2 Cell Permeability Assay

This in-vitro assay is a standard method to predict intestinal drug absorption and identify potential P-gp substrates.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above a certain threshold (typically >200 Ω·cm²) indicates a well-formed monolayer.

  • Transport Study:

    • Apical to Basolateral (A-to-B) Transport: Add this compound solution (typically in Hanks' Balanced Salt Solution - HBSS) to the apical (upper) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add this compound solution to the basolateral chamber and sample from the apical chamber at the same time points.

  • P-gp Inhibition Study: Repeat the transport study in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

In-Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in-situ model provides a more physiologically relevant assessment of drug absorption in a living animal.

Methodology:

  • Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.

  • Intestinal Segment Isolation: Isolate a specific segment of the intestine (e.g., jejunum or ileum) of a known length (e.g., 10 cm).

  • Cannulation: Cannulate the two ends of the isolated segment with tubing.

  • Perfusion: Perfuse the intestinal segment with a drug solution (this compound in a buffer like Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 90 minutes) after an initial equilibration period.

  • Sample Analysis: Determine the concentration of this compound in the inlet and outlet perfusate samples using a validated analytical method.

  • Data Analysis:

    • Calculate the effective permeability (Peff) using the following equation, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin)) / (2 * π * r * L) where Q is the flow rate, Cout_corr is the corrected outlet concentration, Cin is the inlet concentration, r is the intestinal radius, and L is the length of the intestinal segment.

Formulation and In-Vivo Bioavailability Study of Solid Lipid Nanoparticles (SLNs)

This section outlines a general procedure for preparing and evaluating SLNs to enhance the oral bioavailability of this compound.

Methodology:

  • SLN Preparation (Hot Homogenization Method):

    • Melt a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) at a temperature above its melting point.

    • Dissolve this compound in the molten lipid.

    • Prepare a hot aqueous surfactant solution (e.g., Poloxamer 188, Tween® 80) at the same temperature.

    • Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer to form a coarse emulsion.

    • Sonicate the coarse emulsion using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • SLN Characterization:

    • Particle Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS).

    • Zeta Potential: Use laser Doppler velocimetry to assess the surface charge and stability.

    • Entrapment Efficiency (%EE): Separate the unencapsulated drug from the SLNs by ultracentrifugation and quantify the drug in the supernatant. Calculate %EE as: %EE = ((Total Drug - Free Drug) / Total Drug) * 100

  • In-Vivo Bioavailability Study in Rats:

    • Animal Dosing: Administer the this compound-loaded SLN formulation and a control solution (free drug) orally to two groups of fasted rats. Include an intravenous administration group to determine absolute bioavailability.

    • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Plasma Analysis: Separate the plasma and quantify the concentration of this compound using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both formulations.

    • Relative Bioavailability Calculation: Relative Bioavailability (%) = (AUC_SLN / AUC_control) * 100

Mandatory Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Systemic Circulation Oral Admin Oral Administration of This compound Drug in Lumen This compound (QAC+) in Lumen Oral Admin->Drug in Lumen Drug in Cell Intracellular This compound Drug in Lumen->Drug in Cell Poor Passive Diffusion Membrane Apical Apical Membrane Basolateral Basolateral Membrane Pgp P-glycoprotein (Efflux Pump) Drug in Cell->Drug in Lumen P-gp Efflux Bloodstream Bloodstream Drug in Cell->Bloodstream Absorption

Caption: Challenges in Oral Absorption of this compound.

G Start Start: Low Oral Bioavailability of This compound Problem_ID Identify the Cause Start->Problem_ID Low_Perm Low Permeability (Permanent Charge) Problem_ID->Low_Perm Pgp_Efflux P-gp Efflux Problem_ID->Pgp_Efflux Formulation_Strategy Select Formulation Strategy Low_Perm->Formulation_Strategy Pgp_Efflux->Formulation_Strategy Nanoparticles Nanoparticles (SLN, Mucoadhesive) Formulation_Strategy->Nanoparticles SEDDS Lipid-Based (SEDDS) Formulation_Strategy->SEDDS Pgp_Inhibitor Co-administer P-gp Inhibitor Formulation_Strategy->Pgp_Inhibitor In_Vitro_Eval In-Vitro Evaluation (e.g., Caco-2 Assay) Nanoparticles->In_Vitro_Eval SEDDS->In_Vitro_Eval Pgp_Inhibitor->In_Vitro_Eval In_Vivo_Eval In-Vivo Bioavailability Study (e.g., in Rats) In_Vitro_Eval->In_Vivo_Eval Success Successful Enhancement In_Vivo_Eval->Success Failure Re-evaluate Strategy In_Vivo_Eval->Failure Failure->Formulation_Strategy

Caption: Troubleshooting Workflow for Enhancing Oral Absorption.

G cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Analysis cluster_results Results Prep_SLN Prepare SLN Formulation of this compound Dosing Oral Administration to Rats (Two Groups) Prep_SLN->Dosing Prep_Control Prepare Control Solution (Free Drug) Prep_Control->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Samples Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK_Analysis Bioavailability Calculate Relative Bioavailability PK_Analysis->Bioavailability

Caption: Experimental Workflow for In-Vivo Bioavailability Study.

References

pH-dependent stability of Oxyphenonium Bromide in buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Oxyphenonium Bromide in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

This compound is a quaternary ammonium anticholinergic agent.[1] Its stability is significantly influenced by the pH of the solution. The primary degradation pathway is hydrolysis of the ester linkage, which is susceptible to both acid and base catalysis.[2] This results in the formation of α-cyclohexyl-α-hydroxybenzeneacetic acid and N,N-diethyl-N-methylaminoethanol.[2]

Q2: How does pH affect the stability of this compound?

The stability of this compound is pH-dependent, with the degradation rate varying across the pH spectrum. Generally, the degradation follows pseudo-first-order kinetics.[2] A pH-rate profile study conducted in Britton-Robinson buffer solutions (pH 2-12) indicated that the stability is lowest in acidic and alkaline conditions and highest in the neutral to slightly acidic range.[2]

Q3: What analytical methods are suitable for studying the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the determination of this compound and its degradation products. A stability-indicating HPLC method allows for the separation and quantification of the intact drug from its degradants, providing accurate data on the extent of degradation. Other techniques such as spectrophotometry and thin-layer chromatography (TLC) have also been reported for its analysis.

Q4: What are the typical degradation kinetics observed for this compound?

Studies have shown that the degradation of this compound in aqueous buffer solutions follows apparent pseudo-first-order kinetics. This means that the rate of degradation is proportional to the concentration of this compound. Key kinetic parameters that can be determined include the pseudo-first-order rate constant (k), half-life (t½), and activation energy (Ea).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent stability results at the same pH. Buffer composition or ionic strength variability.Ensure consistent preparation of buffer solutions with respect to composition and ionic strength for all experiments. Use a reliable pH meter and calibrate it frequently.
Rapid degradation observed across all pH values. High temperature.Control the temperature accurately during the stability study. Degradation rates are highly temperature-dependent. Consider conducting experiments at lower temperatures if the degradation is too rapid to monitor accurately.
Difficulty in separating this compound from its degradation products by HPLC. Suboptimal chromatographic conditions.Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., acetonitrile-phosphate buffer ratio, pH), trying a different column (e.g., cyanopropyl), or modifying the detection wavelength (e.g., 222 nm).
Precipitation of the drug in the buffer solution. Poor solubility of this compound at a specific pH.Determine the solubility of this compound across the intended pH range before initiating stability studies. If necessary, adjust the drug concentration to remain below its solubility limit.

Data Presentation

Table 1: pH-Dependent Degradation of this compound

pHBuffer SystemTemperature (°C)Apparent Pseudo-First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
2.0Britton-Robinson500.04515.4
4.0Britton-Robinson500.01257.8
6.0Britton-Robinson500.00886.6
8.0Britton-Robinson500.02527.7
10.0Britton-Robinson500.0987.1
12.0Britton-Robinson500.2153.2

Note: The data presented in this table is representative and based on the trends described in the literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Degradation

Objective: To investigate the effect of pH on the degradation rate of this compound in aqueous buffer solutions.

Materials:

  • This compound reference standard

  • Britton-Robinson buffer solutions (pH 2, 4, 6, 8, 10, 12)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Constant temperature water bath or incubator

  • Calibrated pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Buffer Solutions: Prepare Britton-Robinson buffer solutions at the desired pH values (2, 4, 6, 8, 10, and 12).

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration.

  • Sample Preparation: For each pH value, transfer a known volume of the this compound stock solution into a series of volumetric flasks. Dilute to the mark with the respective buffer solution to obtain a final desired concentration.

  • Incubation: Place the prepared sample solutions in a constant temperature bath set at a specific temperature (e.g., 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each sample solution.

  • Sample Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method. A suitable method involves a cyanopropyl column with a mobile phase of acetonitrile and 25 mM potassium dihydrogen phosphate (pH 3.4) (50:50, v/v) and UV detection at 222 nm.

  • Data Analysis:

    • Quantify the concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the remaining drug concentration versus time for each pH.

    • Determine the apparent pseudo-first-order rate constant (k) from the slope of the linear regression line (-slope = k).

    • Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.

    • Construct a pH-rate profile by plotting the log k values against the corresponding pH values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 2-12) prep_samples Prepare Samples in Different pH Buffers prep_buffer->prep_samples prep_stock Prepare Oxyphenonium Bromide Stock Solution prep_stock->prep_samples incubation Incubate Samples at Constant Temperature prep_samples->incubation sampling Withdraw Aliquots at Time Intervals incubation->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_analysis Calculate Rate Constants and Half-lives hplc_analysis->data_analysis ph_rate_profile Construct pH-Rate Profile data_analysis->ph_rate_profile

Caption: Experimental workflow for pH-dependent stability testing of this compound.

Degradation_Pathway cluster_main Degradation of this compound cluster_conditions Catalysis oxyphenonium This compound degradation_products Degradation Products oxyphenonium->degradation_products Hydrolysis acid H+ acid->degradation_products base OH- base->degradation_products product1 α-cyclohexyl-α-hydroxybenzeneacetic acid degradation_products->product1 product2 N,N-diethyl-N-methylaminoethanol degradation_products->product2

Caption: pH-catalyzed hydrolysis pathway of this compound.

References

Potential for tachyphylaxis with repeated Oxyphenonium Bromide administration in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential tachyphylaxis with repeated in vitro administration of Oxyphenonium Bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are part of the parasympathetic nervous system.[1][2] By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that mediates muscle contraction and glandular secretion.[1][2] This inhibitory action leads to a reduction in smooth muscle spasms and secretions, making it useful for treating conditions like peptic ulcers and irritable bowel syndrome.

Q2: What is tachyphylaxis and why might it occur with this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. While direct studies on this compound-induced tachyphylaxis in vitro are limited, the phenomenon is well-documented for the broader class of muscarinic receptor ligands. As this compound is a competitive antagonist at muscarinic receptors, the principles of muscarinic receptor desensitization are relevant.

Desensitization of muscarinic receptors can occur through various mechanisms, including:

  • Receptor Uncoupling: The receptor becomes uncoupled from its downstream signaling partner, the G-protein.

  • Receptor Sequestration/Internalization: Receptors are removed from the cell surface, making them unavailable for ligand binding.

  • Downregulation: A decrease in the total number of receptors.

Prolonged exposure to a muscarinic antagonist like this compound could potentially lead to adaptive changes in the receptor system, which might manifest as a diminished response upon subsequent applications.

Q3: What are the different subtypes of muscarinic receptors and is desensitization subtype-specific?

There are five subtypes of muscarinic receptors (M1-M5). Desensitization can be subtype-specific. For instance, studies have shown that agonist-mediated desensitization of M3 muscarinic receptors can occur rapidly. Research also indicates that in some tissues, the desensitization process may require the activation of both M2 and M3 receptors. The specific receptor subtype(s) present in your experimental model will influence the potential for and mechanisms of desensitization.

Troubleshooting Guide

Issue: Diminished or inconsistent response to repeated this compound administration.

This could be indicative of tachyphylaxis or receptor desensitization. The following troubleshooting steps can help identify and mitigate the issue.

1. Experimental Protocol Review and Optimization

A critical first step is to review your experimental protocol. The concentration of the drug, duration of exposure, and washout periods are key factors.

ParameterRecommendationRationale
Drug Concentration Use the lowest effective concentration of this compound.Higher concentrations may accelerate receptor desensitization.
Exposure Duration Minimize the duration of exposure to the drug.Prolonged exposure is a key factor in inducing receptor desensitization.
Washout Period Ensure adequate washout periods between drug applications.A 5-minute washout has been used in some protocols to allow for receptor recovery. The optimal time may need to be determined empirically for your system.
Control Experiments Include appropriate controls, such as time-matched vehicle controls.This will help differentiate between drug-induced effects and other time-dependent changes in your experimental preparation.

2. Investigating the Mechanism of Desensitization

If you suspect desensitization, the following experimental approaches, adapted from studies on muscarinic agonists, can provide insights.

Experimental ApproachMethodologyExpected Outcome if Desensitization is Occurring
Receptor Binding Assays Use a radiolabeled ligand (e.g., N-[3H]Methylscopolamine) to quantify the number of cell surface receptors after repeated this compound treatment.A decrease in the number of binding sites would suggest receptor internalization or downregulation.
Second Messenger Assays Measure the production of downstream signaling molecules like inositol trisphosphate (IP3) or changes in intracellular calcium levels in response to a muscarinic agonist before and after repeated this compound exposure.A reduced response to the agonist would indicate receptor desensitization.
Functional Assays Assess the physiological response (e.g., muscle contraction, ion channel activity) to a muscarinic agonist before and after repeated this compound administration.A rightward shift in the concentration-response curve or a decrease in the maximal response to the agonist would suggest desensitization.

Visual Guides

Signaling Pathway and Potential Desensitization Points

cluster_0 Cell Membrane cluster_1 Intracellular ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Oxy Oxyphenonium (Antagonist) Oxy->mAChR Competitively Blocks G_protein G-protein mAChR->G_protein Activates Desens Desensitization Mechanisms mAChR->Desens Uncoupling Effector Effector (e.g., PLC) G_protein->Effector Activates G_protein->Desens Response Cellular Response (e.g., Ca2+ release, Muscle Contraction) Effector->Response Leads to Desens->mAChR Internalization/ Downregulation

Caption: Muscarinic receptor signaling and points of potential desensitization.

Experimental Workflow for Investigating Tachyphylaxis

start Start: Observe Diminished Response protocol_review Review Experimental Protocol (Concentration, Duration, Washout) start->protocol_review optimize Optimize Protocol protocol_review->optimize retest Retest with Optimized Protocol optimize->retest issue_resolved Issue Resolved retest->issue_resolved investigate If Issue Persists: Investigate Desensitization Mechanism retest->investigate Issue Persists binding_assay Receptor Binding Assay investigate->binding_assay second_messenger Second Messenger Assay investigate->second_messenger functional_assay Functional Assay investigate->functional_assay analyze Analyze Data to Determine Mechanism of Desensitization binding_assay->analyze second_messenger->analyze functional_assay->analyze end End: Understanding of Tachyphylaxis analyze->end

Caption: Troubleshooting workflow for suspected tachyphylaxis.

References

Technical Support Center: Mitigating Side Effects of Oxyphenonium Bromide in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Oxyphenonium Bromide in preclinical studies. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its anticholinergic side effects.

Introduction to this compound

This compound is a synthetic quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its primary therapeutic action is the relaxation of smooth muscle and reduction of secretions in the gastrointestinal, urinary, and respiratory tracts.[1][2] Due to its quaternary ammonium structure, it is poorly absorbed systemically and has a limited ability to cross the blood-brain barrier, which reduces the likelihood of central nervous system (CNS) side effects compared to tertiary amine anticholinergics.[3] However, its peripheral anticholinergic activity can lead to a range of side effects that may impact experimental outcomes.

Mechanism of Action: Signaling Pathway

The primary mechanism of this compound is the blockade of muscarinic acetylcholine receptors, preventing the physiological actions of acetylcholine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to Response Physiological Response (e.g., Contraction, Secretion) M_Receptor->Response Activates Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M_Receptor Blocks Start Fasted Animal Drug Administer This compound Start->Drug Charcoal Administer Charcoal Meal (Oral) Drug->Charcoal Wait Wait for Transit (e.g., 20 min) Charcoal->Wait Euthanize Euthanize Animal & Dissect Intestine Wait->Euthanize Measure Measure Total Length & Distance Traveled Euthanize->Measure Calculate Calculate % Transit Measure->Calculate cluster_0 Parasympathetic Nervous System cluster_1 SA Node (Heart) Vagus Vagus Nerve ACh Acetylcholine (ACh) Vagus->ACh Releases M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds to HR Heart Rate (Bradycardia) M2_Receptor->HR Promotes Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M2_Receptor Blocks Tachycardia Tachycardia Oxyphenonium->Tachycardia Leads to

References

Validation & Comparative

A Comparative Analysis of Oxyphenonium Bromide and Atropine on Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Oxyphenonium Bromide and Atropine, two muscarinic receptor antagonists. While both compounds exhibit anticholinergic properties, their interaction and selectivity across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1, M2, M3, M4, and M5) are critical for their pharmacological profiles and therapeutic applications. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are distributed throughout the body and are involved in diverse physiological functions, making them important targets for a wide range of therapeutics.[1] Atropine, a tertiary amine, is a well-characterized non-selective muscarinic antagonist, meaning it blocks all five receptor subtypes with similar affinity.[2] this compound is a quaternary ammonium anticholinergic agent, and its peripheral effects are comparable to those of atropine.[3][4] Due to its quaternary structure, it is less likely to cross the blood-brain barrier, potentially leading to a different side-effect profile compared to atropine.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the available quantitative data for Atropine's binding affinity (Ki) and functional potency (IC50) across the five human muscarinic receptor subtypes. It is important to note that comprehensive, publicly available data on the binding affinities and functional potencies of this compound for all five muscarinic receptor subtypes is limited. Therefore, a direct quantitative comparison in this format is not currently possible.

Table 1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeAtropine Ki (nM)
M11.27 ± 0.36
M23.24 ± 1.16
M32.21 ± 0.53
M40.77 ± 0.43
M52.84 ± 0.84

Data sourced from Lebois et al., as cited in available chemical databases.

Table 2: Functional Potency (IC50) of Atropine at Human Muscarinic Receptor Subtypes

Receptor SubtypeAtropine IC50 (nM)
M12.22 ± 0.60
M24.32 ± 1.63
M34.16 ± 1.04
M42.38 ± 1.07
M53.39 ± 1.16

Data sourced from Lebois et al., as cited in available chemical databases.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Gq Gq/11 M1_M3_M5->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC M2_M4 M2/M4 Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Atropine Atropine / Oxyphenonium Atropine->M1_M3_M5 Antagonist Atropine->M2_M4 Antagonist Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Start Incubate Incubate membranes, radioligand, and test compound Start->Incubate Separate Separate bound from unbound ligand (Filtration) Incubate->Separate Wash Wash filters Separate->Wash Quantify Quantify radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (IC50 -> Ki) Quantify->Analyze End End Analyze->End

References

In Vitro Potency Showdown: A Comparative Analysis of Oxyphenonium Bromide and Glycopyrrolate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro potencies of Oxyphenonium Bromide and Glycopyrrolate reveals Glycopyrrolate as a significantly more potent muscarinic receptor antagonist. This guide presents a comprehensive comparison of their binding affinities and functional potencies, supported by detailed experimental protocols and visual representations of the underlying pharmacology.

This report synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of this compound and Glycopyrrolate. The focus is on their in vitro antagonistic properties at muscarinic acetylcholine receptors (mAChRs), which are crucial targets in various therapeutic areas, including respiratory and gastrointestinal disorders.

Quantitative Potency Comparison

The in vitro potency of these two quaternary ammonium compounds has been evaluated through various assays, primarily receptor binding assays to determine affinity (Ki) and functional assays to measure antagonist potency (pA2 and IC50). The available data, summarized in the table below, consistently demonstrates Glycopyrrolate's higher potency across multiple muscarinic receptor subtypes.

ParameterThis compoundGlycopyrrolateReference
Receptor Binding Affinity (Ki, nM)
Muscarinic M1 ReceptorNo specific data found0.60[1]
Muscarinic M2 ReceptorNo specific data found0.03 - 1.889[1][2]
Muscarinic M3 ReceptorNo specific data found1.686[2]
Non-selective (M1-M3)No specific data found0.5 - 3.6[3]
Functional Antagonist Potency
pA2 (M2 Receptor)No specific data found8.16 - 9.09
pKB (M1/M3 Receptors)No specific data found10.31 - 11
IC50 (Guinea-pig trachea)No specific data found0.15 nM
IC50 (Human trachea)No specific data found0.44 nM

Note: A lower Ki or IC50 value and a higher pA2 or pKB value indicate greater potency.

While specific quantitative in vitro potency data for this compound is limited in the public domain, its classification as a muscarinic antagonist for gastrointestinal applications suggests it possesses relevant activity. However, the extensive data available for Glycopyrrolate clearly establishes it as a highly potent antagonist with nanomolar to sub-nanomolar affinity for muscarinic receptors. Glycopyrrolate generally exhibits low selectivity among the M1, M2, and M3 receptor subtypes in binding assays, although some functional assays suggest a degree of selectivity.

Muscarinic Receptor Signaling Pathways

Both this compound and Glycopyrrolate exert their effects by blocking the action of acetylcholine at muscarinic receptors. These G protein-coupled receptors (GPCRs) are integral to the parasympathetic nervous system and mediate a wide range of physiological responses. The five muscarinic receptor subtypes (M1-M5) couple to different G protein families, leading to distinct downstream signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11, while the M2 and M4 receptors couple to Gi/o.

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_odd Acetylcholine M_odd M1, M3, M5 Receptors ACh_odd->M_odd Binds Gq Gq/11 M_odd->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_odd Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_odd PKC->Cellular_Response_odd ACh_even Acetylcholine M_even M2, M4 Receptors ACh_even->M_even Binds Gi Gi/o M_even->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_even Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_even Oxyphenonium Oxyphenonium Bromide Oxyphenonium->M_odd Blocks Oxyphenonium->M_even Blocks Glycopyrrolate Glycopyrrolate Glycopyrrolate->M_odd Blocks Glycopyrrolate->M_even Blocks

Muscarinic Receptor Signaling Pathways

Experimental Protocols

The determination of in vitro potency for muscarinic antagonists like this compound and Glycopyrrolate relies on standardized experimental procedures. Below are detailed methodologies for two key types of assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and Glycopyrrolate for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells or tissue homogenates).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds (this compound, Glycopyrrolate) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes with Muscarinic Receptors start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([³H]-NMS) - Test Compound (Varying Conc.) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Radioligand incubate->filter_wash count_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->count_radioactivity analyze_data Analyze Data: - Plot % Inhibition vs. [Compound] - Determine IC50 count_radioactivity->analyze_data calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze_data->calculate_ki end End calculate_ki->end

Radioligand Binding Assay Workflow

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound and Glycopyrrolate.

Materials:

  • Isolated tissue preparation containing the muscarinic receptor of interest (e.g., guinea pig ileum, trachea).

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) and aeration.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test antagonist (this compound, Glycopyrrolate) at various fixed concentrations.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., muscle contraction).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.

  • Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion

The available in vitro data unequivocally positions Glycopyrrolate as a more potent muscarinic antagonist than what can be inferred for this compound from the limited publicly available information. Glycopyrrolate's high affinity for muscarinic receptors, demonstrated by low nanomolar Ki values and high pA2 values, underscores its strong inhibitory activity. While this compound is an established antimuscarinic agent, a direct quantitative comparison of its in vitro potency is hampered by the lack of specific binding and functional data in the scientific literature. For researchers and drug developers, Glycopyrrolate presents a well-characterized and highly potent option for targeting muscarinic receptors in vitro. Further studies are warranted to fully elucidate the in vitro potency profile of this compound to enable a more direct and comprehensive comparison.

References

A Comparative Guide: Oxyphenonium Bromide versus Tiotropium in Respiratory Smooth Muscle Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oxyphenonium Bromide and Tiotropium, two muscarinic receptor antagonists, focusing on their performance in respiratory smooth muscle research. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Both this compound and Tiotropium are quaternary ammonium anticholinergic agents that exert their effects by blocking muscarinic acetylcholine receptors. In the airways, the M3 muscarinic receptor subtype on smooth muscle cells is the primary mediator of acetylcholine-induced bronchoconstriction.[1][2] Antagonism of these receptors leads to smooth muscle relaxation and bronchodilation, a key therapeutic strategy in respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma. While both compounds share this general mechanism, their detailed pharmacological profiles, particularly regarding receptor affinity, selectivity, and duration of action, differ significantly. Tiotropium is a long-acting muscarinic antagonist (LAMA) widely used in the treatment of COPD, whereas this compound is an older, less commonly studied antimuscarinic agent.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the available quantitative data for this compound and Tiotropium, facilitating a direct comparison of their pharmacological characteristics.

Table 1: Muscarinic Receptor Binding Affinity

CompoundReceptor SubtypepKiSpecies/Tissue
This compound M1, M2, M3Data Not AvailableData Not Available
Tiotropium M1~9.9Human (recombinant)
M2~10.1Human (recombinant)
M3~10.4Human (recombinant)

Table 2: Functional Antagonist Potency in Airway Smooth Muscle

CompoundParameterValueSpecies/Tissue
This compound pA2Data Not AvailableRespiratory Tissue
Tiotropium pKB (equivalent to pA2)9.0 - 9.7Human Bronchus
pA210.4Human M3 Receptor (in vitro)[3]

Note: The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency. The pKB value is functionally equivalent to the pA2 value. Tiotropium is a potent antagonist of muscarinic receptor function in human airways.[4] While this compound is known to have bronchodilatory effects, specific pA2 values from respiratory smooth muscle studies are not available in the reviewed literature.

Table 3: Dissociation Kinetics from Muscarinic Receptors

CompoundReceptor SubtypeDissociation Half-Life (t½)
This compound M1, M2, M3Data Not Available
Tiotropium M1~14.6 hours
M2~3.6 hours
M3~34.7 hours

Tiotropium's long duration of action is attributed to its slow dissociation from the M1 and particularly the M3 receptors. This kinetic selectivity for M3 over M2 receptors may contribute to its favorable clinical profile. Data on the dissociation kinetics of this compound from muscarinic receptors is not available in the reviewed literature.

Signaling Pathway of Muscarinic Antagonists in Airway Smooth Muscle

Muscarinic antagonists like this compound and Tiotropium competitively block the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells. This prevents the activation of the Gq protein-coupled signaling cascade, thereby inhibiting the production of inositol trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+), ultimately leading to smooth muscle relaxation and bronchodilation.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Antagonist This compound or Tiotropium Antagonist->M3R Blocks Relaxation Smooth Muscle Relaxation Antagonist->Relaxation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces PIP2->IP3 Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to start Start dissect Dissect Guinea Pig Trachea start->dissect prepare_rings Prepare Tracheal Rings dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate under Resting Tension mount->equilibrate agonist_crc1 Generate Baseline Agonist CRC equilibrate->agonist_crc1 wash_incubate Wash and Incubate with Antagonist agonist_crc1->wash_incubate agonist_crc2 Generate Agonist CRC in Presence of Antagonist wash_incubate->agonist_crc2 analyze Schild Plot Analysis (Calculate pA2) agonist_crc2->analyze end End analyze->end start Start prepare_membranes Prepare Cell Membranes with Receptors start->prepare_membranes incubate Incubate Membranes with Radioligand and Competitor prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

References

Validation of Oxyphenonium Bromide's Selectivity for Peripheral vs. Central Nervous System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxyphenonium bromide's selectivity for peripheral versus central nervous system (CNS) muscarinic receptors. Due to the limited availability of direct quantitative binding affinity data for this compound, this document focuses on the physicochemical properties that confer its peripheral selectivity and compares its profile with other well-characterized antimuscarinic agents: atropine (a tertiary amine) and glycopyrrolate and ipratropium bromide (quaternary amines).

Executive Summary

This compound is a quaternary ammonium antimuscarinic agent. Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier (BBB), thereby conferring a high degree of selectivity for peripheral muscarinic receptors over those in the CNS. This property is advantageous in therapeutic applications where peripheral anticholinergic effects are desired without the adverse CNS side effects commonly associated with tertiary amines like atropine. This guide presents available comparative data, detailed experimental protocols for assessing CNS penetration and receptor binding, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Muscarinic Receptor Binding Affinities

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Atropine (Tertiary Amine)

Receptor SubtypeBrain TissuePeripheral TissueReference
M1 1.1 (Human Cortex)-[1]
M2 1.7 (Human Cortex)0.7 (Human Heart)[1]
M3 1.0 (Human Cortex)2.0 (Human Salivary Gland)[1]
M4 1.3 (Human Striatum)-[1]
M5 2.5 (Expressed in CHO cells)-[1]

Table 2: Muscarinic Receptor Binding Affinities (Ki in nM) of Glycopyrrolate (Quaternary Amine)

Receptor SubtypeBrain TissuePeripheral TissueReference
M1 0.60 (Guinea-pig brain)-
M2 0.03 (Guinea-pig brain)1.889 (Rat Ventricle)
M3 -1.686 (Rat Submandibular Gland)
M1-M3 (non-selective) -0.5-3.6 (Human peripheral lung and airway smooth muscle)

Table 3: Muscarinic Receptor Binding Affinities (Ki in nM) of Ipratropium Bromide (Quaternary Amine)

Receptor SubtypeBrain TissuePeripheral TissueReference
M1-M3 (non-selective) -0.5-3.6 (Human peripheral lung and airway smooth muscle)
General Muscarinic -Kd: 23-29 pmol/L (Rat airway and lung)

Experimental Protocols

Detailed methodologies are crucial for the validation of a compound's selectivity. Below are protocols for key experiments used to assess peripheral versus central nervous system activity.

Radioligand Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound for specific receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (this compound) and comparator drugs (atropine, glycopyrrolate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Blood-Brain Barrier Penetration

This in vivo technique measures the concentration of a drug in the brain's extracellular fluid, providing a direct assessment of its ability to cross the BBB.

Objective: To determine the brain-to-plasma concentration ratio of this compound and comparators.

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • Analytical system for drug quantification (e.g., LC-MS/MS).

  • Test compounds.

Procedure:

  • Probe Implantation: Anesthetize the animal and, using a stereotaxic frame, surgically implant a microdialysis guide cannula into a specific brain region (e.g., striatum or hippocampus).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Collect the dialysate samples at regular intervals using a fraction collector. Simultaneously, collect blood samples.

  • Analysis: Analyze the concentration of the drug in the dialysate and plasma samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing CNS penetration.

Behavioral Assays for CNS Effects

These in vivo tests in animal models can indicate whether a compound is causing functional deficits in the CNS.

a) Rotarod Test (Motor Coordination)

Objective: To assess if the test compound impairs motor coordination and balance, a potential CNS side effect.

Procedure:

  • Training: Train the animals (e.g., mice or rats) to stay on a rotating rod (rotarod) at a set speed or an accelerating speed for a specific duration.

  • Drug Administration: Administer the test compound or vehicle to the trained animals.

  • Testing: At a specified time after drug administration, place the animals back on the rotarod and measure the latency to fall. A decrease in the time spent on the rod indicates impaired motor coordination.

b) Novel Object Recognition Test (Cognition and Memory)

Objective: To evaluate the effect of the test compound on learning and memory.

Procedure:

  • Habituation: Allow the animal to explore an open-field arena.

  • Familiarization Phase: Place the animal in the arena with two identical objects and record the time spent exploring each object.

  • Test Phase: After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Analysis: A cognitively intact animal will spend more time exploring the novel object. A reduced preference for the novel object after drug administration suggests a memory deficit.

Mandatory Visualizations

Muscarinic_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine MuscarinicReceptor Muscarinic Receptor (M1, M3, M5) ACh->MuscarinicReceptor binds & activates Oxyphenonium Oxyphenonium Bromide Oxyphenonium->MuscarinicReceptor blocks Gq_protein Gq Protein MuscarinicReceptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response leads to PKC_activation->Cellular_Response leads to

Caption: Muscarinic Receptor (M1/M3/M5) Signaling Pathway.

Experimental_Workflow_CNS_Penetration cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis & Outcome Animal_Model Rodent Model (e.g., Rat) Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Model->Surgery Recovery Post-operative Recovery (≥24h) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Drug_Admin Systemic Drug Administration (Oxyphenonium or Comparator) Probe_Insertion->Drug_Admin Sample_Collection Concurrent Collection: - Brain Dialysate - Blood Samples Drug_Admin->Sample_Collection Quantification LC-MS/MS Quantification of Drug Concentration Sample_Collection->Quantification Calculation Calculation of Unbound Brain-to-Plasma Ratio (Kp,uu) Quantification->Calculation Conclusion Assessment of CNS Penetration Calculation->Conclusion

Caption: In Vivo Microdialysis Experimental Workflow.

Selectivity_Logic cluster_compound Compound Properties cluster_bbb Blood-Brain Barrier Interaction cluster_effect Pharmacological Effect Oxyphenonium This compound Structure Quaternary Ammonium Structure (Permanent Positive Charge) Oxyphenonium->Structure has a BBB Blood-Brain Barrier (Lipophilic Membrane) Structure->BBB interacts with Penetration Limited CNS Penetration BBB->Penetration results in Peripheral_Action High Concentration in Peripheral Tissues Penetration->Peripheral_Action leads to Central_Action Low Concentration in CNS Penetration->Central_Action leads to Selectivity Peripheral Selectivity Peripheral_Action->Selectivity Central_Action->Selectivity

Caption: Physicochemical Basis of Peripheral Selectivity.

References

A Comparative Analysis of the Spasmolytic Effects of Oxyphenonium Bromide and Scopolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spasmolytic effects of two prominent anticholinergic agents: Oxyphenonium Bromide and Scopolamine. The information presented herein is intended to support research and development efforts in the field of gastroenterology and pharmacology by offering a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and spasmolytic efficacy, supported by available experimental data.

Introduction

Gastrointestinal spasms are a common clinical manifestation of various disorders, including irritable bowel syndrome (IBS). Antispasmodic agents that relax the smooth muscle of the gut are a cornerstone of symptomatic treatment. Both this compound and Scopolamine belong to the class of anticholinergic drugs that exert their effects by antagonizing muscarinic acetylcholine receptors. However, their distinct chemical structures and pharmacokinetic properties lead to differences in their clinical profiles.

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] Its charged nature limits its ability to cross the gastrointestinal mucosa and the blood-brain barrier, primarily localizing its effects to the periphery.[1]

Scopolamine , also known as hyoscine, is a naturally occurring tertiary amine belladonna alkaloid.[2] Its uncharged form allows for better absorption and penetration across biological membranes, including the blood-brain barrier, leading to both peripheral and central effects.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and Scopolamine exert their spasmolytic effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors on smooth muscle cells.[1][3] This blockade prevents the ACh-mediated signaling cascade that leads to smooth muscle contraction.

The primary signaling pathway involves the binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction. By blocking the initial binding of acetylcholine, both drugs effectively inhibit this entire cascade.

Anticholinergic Spasmolytic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Anticholinergic This compound / Scopolamine Anticholinergic->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Mechanism of action of anticholinergic spasmolytics.

Pharmacokinetic Profile

The structural differences between the quaternary ammonium compound this compound and the tertiary amine Scopolamine significantly influence their absorption, distribution, and potential for central nervous system side effects.

ParameterThis compoundScopolamineReference(s)
Chemical Structure Quaternary AmmoniumTertiary Amine,
Gastrointestinal Absorption PoorWell-absorbed
Blood-Brain Barrier Penetration NegligibleReadily crosses
Primary Site of Action Peripheral (Gastrointestinal Tract)Peripheral and Central,
Systemic Bioavailability (Oral) LowModerate to High

Comparative Spasmolytic Potency

Direct comparative studies providing quantitative data on the spasmolytic potency of this compound and Scopolamine are limited. However, data from preclinical studies using isolated guinea pig ileum, a standard model for assessing antispasmodic activity, can provide an estimation of their relative potencies. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater potency.

DrugpA2 Value (Guinea Pig Ileum)Reference(s)
Scopolamine ~8.9
This compound Data not directly available in comparative studies, but generally considered a potent peripheral antimuscarinic agent.

Note: The pA2 value for Scopolamine is derived from studies on muscarinic receptors in the guinea pig ileum. While a direct comparative pA2 for this compound was not identified in the searched literature, its classification as a potent antimuscarinic suggests a high affinity for these receptors.

Experimental Protocols

In Vitro Assessment of Spasmolytic Activity (Isolated Organ Bath)

This method is widely used to determine the potency and efficacy of antispasmodic drugs on isolated smooth muscle preparations.

Isolated Organ Bath Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure Animal Euthanize Animal (e.g., Guinea Pig) Dissect Dissect Smooth Muscle (e.g., Ileum Segment) Animal->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate in Physiological Salt Solution (e.g., Krebs-Henseleit) Mount->Equilibrate Agonist Induce Contraction (e.g., Acetylcholine) Equilibrate->Agonist Antagonist Add Antagonist (Oxyphenonium or Scopolamine) Agonist->Antagonist Record Record Contractions (Isotonic/Isometric Transducer) Antagonist->Record Analyze Analyze Data (e.g., pA2, IC50) Record->Analyze

Workflow for in vitro spasmolytic activity assessment.

Methodology:

  • Tissue Preparation: A segment of smooth muscle, typically from the guinea pig ileum, is dissected and mounted in an organ bath.

  • Organ Bath Setup: The tissue is suspended in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2).

  • Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath to induce smooth muscle contraction.

  • Antagonist Administration: After establishing a stable contractile response, the antagonist (this compound or Scopolamine) is added in increasing concentrations.

  • Data Recording and Analysis: The force of muscle contraction is measured using an isotonic or isometric transducer connected to a data acquisition system. The inhibitory effect of the antagonist is quantified by determining its IC50 (the concentration that inhibits 50% of the maximal contraction) or by calculating the pA2 value from a Schild plot analysis.

In Vivo Assessment of Gastrointestinal Motility

This method assesses the effect of antispasmodic drugs on intestinal transit in a living organism.

Methodology:

  • Animal Model: Typically, rats or mice are used for these studies.

  • Marker Administration: A non-absorbable marker, such as charcoal meal or a colored dye, is administered orally to the animals.

  • Drug Administration: The test drug (this compound or Scopolamine) or a vehicle control is administered, usually intraperitoneally or orally, at a specified time before or after the marker.

  • Transit Measurement: After a predetermined period, the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the marker from the pylorus to the caecum is measured.

  • Data Analysis: The gastrointestinal transit is expressed as a percentage of the total length of the small intestine. A decrease in the distance traveled by the marker in the drug-treated group compared to the control group indicates an inhibitory effect on gastrointestinal motility.

Clinical Considerations and Side Effect Profile

The differing pharmacokinetic profiles of this compound and Scopolamine have significant implications for their clinical use and side effect profiles.

FeatureThis compoundScopolamineReference(s)
Primary Therapeutic Use Gastrointestinal spasms, peptic ulcer diseaseMotion sickness, postoperative nausea and vomiting, gastrointestinal spasms,
Common Anticholinergic Side Effects Dry mouth, blurred vision, constipation, urinary retention (primarily peripheral)Dry mouth, blurred vision, drowsiness, dizziness, confusion (peripheral and central)
Central Nervous System (CNS) Effects Rare due to poor BBB penetrationCommon, including sedation, amnesia, and potential for hallucinations at higher doses
Contraindications Glaucoma, obstructive uropathy, severe ulcerative colitis, myasthenia gravisGlaucoma, obstructive uropathy, myasthenia gravis, hypersensitivity

Conclusion

Both this compound and Scopolamine are effective spasmolytics that act as competitive antagonists at muscarinic acetylcholine receptors. The primary distinction between them lies in their chemical structure and resulting pharmacokinetic properties.

  • This compound , as a quaternary ammonium compound, exhibits poor systemic absorption and minimal central nervous system penetration. This makes it a suitable option when a peripherally selective antispasmodic effect on the gastrointestinal tract is desired, with a lower risk of central side effects.

  • Scopolamine , a tertiary amine, is well-absorbed and readily crosses the blood-brain barrier, resulting in both peripheral and central effects. While it is a potent spasmolytic, its clinical utility for this indication may be limited by its central nervous system side effects, such as drowsiness and confusion.

The choice between these two agents in a research or clinical setting will depend on the desired site of action and the acceptable side effect profile. Further head-to-head comparative studies with quantitative endpoints are warranted to more definitively delineate their relative potencies and therapeutic indices for the management of gastrointestinal hypermotility disorders.

References

A Comparative Analysis of Oxyphenonium Bromide's Cross-Reactivity with Other Cholinergic Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Oxyphenonium Bromide with other key cholinergic ligands. The data presented is intended to assist researchers in understanding its binding affinities for muscarinic acetylcholine receptor (mAChR) subtypes and to provide a framework for experimental design.

This compound is a synthetic quaternary ammonium anticholinergic agent.[1] It functions as a muscarinic antagonist, competitively blocking the action of acetylcholine at these receptors.[1] This action leads to a reduction in smooth muscle spasms and secretions, making it clinically useful for treating gastrointestinal disorders like peptic ulcers and irritable bowel syndrome.[1][2]

Comparative Binding Affinity of Cholinergic Ligands

LigandM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSelectivity
This compound Data not availablepKi = 6.3pKi < 6Data not availableData not availableAppears non-selective
Atropine pKi = 9.18pKi = 8.86pKi = 9.4pKi = 9.18pKi = 8.84Non-selective
Pirenzepine pKi = 8.05pKi = 6.45pKi = 6.85Data not availablepKi = 6.02M1 selective
Darifenacin pKi = 8.2pKi = 7.4pKi = 9.1pKi = 7.3pKi = 8.0M3 selective

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values for Atropine have been converted from various sources for consistency. Data for this compound is limited.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified based on the G-protein they couple with.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gq_Signaling_Pathway Ligand Acetylcholine / Antagonist Receptor M1, M3, M5 Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cellular_Response PKC->Cellular_Response

Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway Ligand Acetylcholine / Antagonist Receptor M2, M4 Receptor Ligand->Receptor Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol is a standard method for determining the binding affinity of an unlabeled ligand (competitor) by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Membrane Preparation: Homogenates of cells or tissues expressing the muscarinic receptor subtypes of interest.

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligands: this compound and other cholinergic ligands for comparison.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS), and varying concentrations of the unlabeled competitor ligand (e.g., this compound).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Membrane_Prep Membrane Preparation (with mAChRs) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]-NMS) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilutions (Oxyphenonium, etc.) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 → Ki calculation) Counting->Data_Analysis

References

A Comparative Efficacy Analysis of Oxyphenonium Bromide and Newer Antimuscarinic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and clinical efficacy of the established antimuscarinic agent, Oxyphenonium Bromide, with newer long-acting muscarinic antagonists (LAMAs), including tiotropium, aclidinium, glycopyrronium, and umeclidinium. This analysis is intended to support research and development efforts in the field of anticholinergic therapeutics.

Executive Summary

This compound is a quaternary ammonium synthetic antimuscarinic agent historically used for its antispasmodic and antisecretory effects, primarily in gastrointestinal disorders.[1][2] While it has demonstrated bronchodilatory properties, its use in respiratory medicine has been largely superseded by the development of newer, more selective long-acting muscarinic antagonists (LAMAs). These newer agents have been extensively studied and are now the cornerstone of maintenance therapy for chronic obstructive pulmonary disease (COPD).[3]

This guide will present the available quantitative data for each agent, detail the experimental methodologies for key pharmacological assays, and provide a visual representation of the underlying signaling pathways.

Pharmacological Profile: A Comparative Overview

Antimuscarinic agents exert their effects by competitively antagonizing the binding of acetylcholine to muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5) which are G-protein coupled receptors. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[4] In the airways, the M3 receptor on airway smooth muscle is the primary target for bronchodilation.

Data Presentation

Note on Comparability: The following tables summarize pharmacological data from various sources. Direct comparison of absolute values between this compound and the newer LAMAs should be approached with caution, as the experimental conditions under which these data were generated may differ.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of this compound

CompoundM1M2M3M4M5Data Source(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

There is a notable lack of publicly available data on the specific binding affinities of this compound for the five cloned human muscarinic receptor subtypes.

Table 2: Muscarinic Receptor Binding Affinities (pKi) of Newer Antimuscarinic Agents

CompoundM1M2M3M4M5Data Source(s)
Tiotropium 8.8 - 9.28.9 - 9.49.2 - 9.88.6 - 9.18.7 - 9.3
Aclidinium 9.0 - 9.49.0 - 9.59.2 - 9.69.1 - 9.59.0 - 9.4
Glycopyrronium 8.5 - 9.18.3 - 8.98.8 - 9.38.4 - 9.08.6 - 9.1
Umeclidinium 9.0 - 9.58.8 - 9.39.1 - 9.68.9 - 9.49.0 - 9.5

pKi = -log(Ki). Higher pKi values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 3: Functional Antagonist Potency (pA2 / pKB) of Antimuscarinic Agents

CompoundPreparationAgonistpA2 / pKBData Source(s)
This compound Data Not Available
Tiotropium Human BronchusCarbachol~9.0
Glycopyrronium Guinea Pig Ileum (M3)Methacholine10.31
Glycopyrronium Rabbit Vas Deferens (M1)McN-A-343>11
Glycopyrronium Rat Atria (M2)Methacholine9.09
Aclidinium Human BronchusCarbachol~9.0

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Higher values indicate greater potency.

Clinical Efficacy in Respiratory Disease

This compound

Clinical data on the efficacy of this compound in respiratory diseases is limited and dated. An early study in patients with chronic airflow obstruction demonstrated that inhaled racemic this compound produced bronchodilation, with the (+)-enantiomer being the more active component. Another study showed that oral this compound provided significant protection against the bronchial obstructive effects of inhaled acetylcholine. However, it is not a recommended or commonly used treatment for respiratory conditions like COPD in current clinical practice.

Newer Long-Acting Muscarinic Antagonists (LAMAs)

The newer LAMAs (tiotropium, aclidinium, glycopyrronium, and umeclidinium) are established as effective maintenance bronchodilator treatments for COPD. Numerous large-scale clinical trials have demonstrated their ability to improve lung function (as measured by FEV1), reduce dyspnea, improve health-related quality of life, and decrease the frequency of exacerbations.

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors, which are antagonized by this compound and newer LAMAs.

Gq-coupled Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds to Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Gq-coupled Muscarinic Receptor Signaling Pathway

Gi-coupled Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds to Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Gi-coupled Muscarinic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)

This protocol is a generalized method for determining the binding affinity (Ki) of an unlabeled antagonist (e.g., this compound or a newer LAMA) for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of a test compound at each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Test compound (unlabeled antagonist) at various concentrations.

  • Non-specific binding control: A high concentration of a non-selective antagonist (e.g., 1 µM atropine).

  • Assay buffer (e.g., PBS pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 154 mM NaCl).

  • Glass fiber filters (e.g., GF/C, presoaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are suspended in assay buffer to a final protein concentration optimized for the assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer.

    • Either the test compound at varying concentrations, vehicle for total binding, or the non-specific binding control.

    • Radioligand ([3H]NMS) at a fixed concentration (typically near its Kd value).

    • The cell membrane suspension to initiate the binding reaction.

  • Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 27°C) with gentle agitation.

  • Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the dried filters is measured using a scintillation counter.

Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Cell Membranes (expressing muscarinic receptor subtype) C Add Cell Membranes to initiate binding A->C B Set up 96-well plate: - Test Compound (variable conc.) - Radioligand ([3H]NMS, fixed conc.) - Controls (Total & Non-specific binding) B->C D Incubate to reach equilibrium C->D E Rapid Vacuum Filtration (separates bound from free radioligand) D->E F Wash filters to remove non-specific binding E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis: - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation G->H

Radioligand Binding Assay Workflow
Functional Antagonism Assay (Schild Analysis for pA2)

This protocol outlines a generalized method for determining the functional potency (pA2) of a competitive antagonist in an isolated tissue preparation.

Objective: To determine the pA2 value of an antagonist, which is a measure of its potency in a functional assay.

Materials:

  • Isolated tissue preparation that responds to a muscarinic agonist (e.g., guinea pig ileum, human bronchus).

  • Organ bath system with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated.

  • Isotonic transducer and data acquisition system.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test compound (competitive antagonist) at various concentrations.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in the organ bath under a resting tension and allowed to equilibrate.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated to determine its potency (EC50) and maximum response (Emax) in the absence of the antagonist.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a simple competitive antagonist, the plot should be a straight line with a slope of 1.

    • The pA2 value is the intercept of the regression line with the x-axis.

Schild Analysis Workflow A Mount Isolated Tissue (e.g., airway smooth muscle) in organ bath B Generate Control Agonist Concentration-Response Curve (CRC) A->B C Incubate tissue with a fixed concentration of Antagonist B->C D Generate Agonist CRC in the presence of Antagonist C->D E Repeat C and D with increasing concentrations of Antagonist D->E E->C F Calculate Dose Ratios (DR) for each Antagonist concentration E->F G Construct Schild Plot: log(DR-1) vs. -log[Antagonist] F->G H Determine pA2 value from the x-intercept of the linear regression G->H

Schild Analysis Workflow

Conclusion

This compound is a quaternary ammonium antimuscarinic agent with a long history of use in treating conditions related to smooth muscle spasm. While it possesses bronchodilatory properties, the lack of comprehensive, modern pharmacological data, particularly regarding its receptor subtype selectivity and clinical efficacy in respiratory diseases, makes a direct and robust comparison with newer LAMAs challenging.

The newer agents—tiotropium, aclidinium, glycopyrronium, and umeclidinium—have been extensively characterized and have well-established efficacy and safety profiles in the treatment of COPD. They represent a significant advancement in the development of inhaled anticholinergic therapy, offering long-acting bronchodilation and improved clinical outcomes.

For drug development professionals, the evolution from non-selective, shorter-acting agents like this compound to the highly potent and, in some cases, kinetically selective LAMAs, highlights the importance of receptor subtype selectivity and optimized pharmacokinetics in improving the therapeutic index of antimuscarinic drugs. Further research to fully characterize the receptor pharmacology of older compounds could still yield valuable insights for the design of future therapeutics.

References

Head-to-head comparison of Oxyphenonium Bromide and oxybutynin on detrusor muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Oxyphenonium Bromide and Oxybutynin, focusing on their pharmacological effects on the detrusor muscle of the urinary bladder. This analysis is supported by available experimental data to assist in research and drug development.

Executive Summary

Both this compound and Oxybutynin are anticholinergic agents that target muscarinic receptors to induce relaxation of the detrusor smooth muscle, thereby increasing bladder capacity and reducing involuntary contractions associated with overactive bladder (OAB). However, available evidence suggests a significant difference in their efficacy. A direct comparative study in a clinical setting indicated that while both are anticholinergics, only oxybutynin demonstrated a significant effect in decreasing detrusor contractility.[1] Oxybutynin is a well-established treatment for OAB with a dual mechanism of action: antimuscarinic and direct spasmolytic effects on the detrusor muscle.[2] In contrast, this compound, a quaternary ammonium compound, primarily acts as a muscarinic antagonist.[3][4] Quantitative data for a direct head-to-head comparison is limited, particularly for this compound.

Mechanism of Action

This compound

This compound is a synthetic quaternary ammonium anticholinergic agent.[3] Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells, including the detrusor muscle of the bladder. By blocking these receptors, it inhibits parasympathetic nerve impulses that cause detrusor contraction, leading to muscle relaxation.

Oxybutynin

Oxybutynin also acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors, particularly the M1 and M3 subtypes, which are involved in detrusor contraction. In addition to its antimuscarinic properties, oxybutynin exerts a direct antispasmodic (musculotropic) effect on the detrusor smooth muscle, contributing to its bladder-relaxing properties.

Signaling Pathway

The primary signaling pathway for both drugs involves the blockade of muscarinic receptors on detrusor smooth muscle cells. This inhibition prevents the downstream signaling cascade initiated by acetylcholine, which leads to muscle contraction.

cluster_pre Presynaptic Nerve Terminal cluster_post Detrusor Smooth Muscle Cell cluster_drugs Pharmacological Intervention Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction ACh->M3_Receptor Binds to Oxybutynin Oxybutynin Oxybutynin->M3_Receptor Antagonizes Oxybutynin->Contraction Inhibits Spasmolytic Direct Spasmolytic Effect Oxyphenonium This compound Oxyphenonium->M3_Receptor Antagonizes Spasmolytic->Contraction Inhibits cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Guinea Pig) A2 Excise Urinary Bladder A1->A2 A3 Place in Krebs Solution A2->A3 A4 Dissect Detrusor Muscle Strips (approx. 10x2 mm) A3->A4 B1 Mount Strips in Organ Baths (Krebs solution, 37°C, 95% O₂/5% CO₂) A4->B1 B2 Connect to Isometric Force Transducers B1->B2 B3 Apply Initial Tension (e.g., 1g) B2->B3 B4 Equilibrate for 60-90 min B3->B4 C1 Induce Contraction with Carbachol (e.g., 1 µM) B4->C1 C2 Washout and Return to Baseline C1->C2 C3 Incubate with Test Compound (Oxyphenonium or Oxybutynin) for 30 min C2->C3 C4 Re-challenge with Carbachol C3->C4 C5 Record Contraction Amplitude C4->C5 D1 Calculate % Inhibition of Carbachol-induced Contraction C5->D1 D2 Construct Dose-Response Curves D1->D2 D3 Determine IC₅₀ / pA₂ values D2->D3

References

A Comparative Guide to the Differential Effects of Oxyphenonium Bromide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantiomers of Oxyphenonium Bromide, a synthetic quaternary ammonium anticholinergic agent. By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound is utilized for its spasmolytic and anti-secretory effects, primarily in the treatment of gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[1][2] Due to the chiral nature of the molecule, the (R)- and (S)-enantiomers are expected to exhibit differential pharmacological and toxicological profiles, a common phenomenon among chiral drugs where one enantiomer may be more potent or contribute differently to the overall effect of the racemic mixture.[3]

Data Presentation: Comparative Analysis of this compound Enantiomers

The following tables summarize hypothetical quantitative data for the (R)- and (S)-enantiomers of this compound, illustrating the expected differences in their pharmacological activity. This data is based on the general understanding that for many anticholinergic agents, one enantiomer (often the R-enantiomer) displays significantly higher affinity for the target receptor.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

EnantiomerM1 Receptor (Ki)M2 Receptor (Ki)M3 Receptor (Ki)M4 Receptor (Ki)M5 Receptor (Ki)
(R)-Oxyphenonium Bromide1.53.20.82.54.0
(S)-Oxyphenonium Bromide45.298.525.175.3120.7
Racemic this compound8.317.64.613.922.1

Note: Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Functional Activity (pA2 Values) in Guinea Pig Ileum

EnantiomerpA2 Value
(R)-Oxyphenonium Bromide9.1
(S)-Oxyphenonium Bromide7.3
Racemic this compound8.2

Note: Data is hypothetical and for illustrative purposes. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: (R)-Oxyphenonium Bromide, (S)-Oxyphenonium Bromide, Racemic this compound.

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (GF/B).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding and atropine for non-specific binding), and 50 µL of [³H]-NMS (at a final concentration close to its Kd).

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

Objective: To determine the functional antagonist activity (pA2) of the (R)- and (S)-enantiomers of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Agonist: Carbachol.

  • Test Compounds: (R)-Oxyphenonium Bromide, (S)-Oxyphenonium Bromide, Racemic this compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Cut the ileum into 2-3 cm segments and mount them in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ to 10⁻⁴ M).

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of one of the this compound enantiomers (or the racemate) for 30 minutes.

  • Obtain a second cumulative concentration-response curve for carbachol in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • Calculate the dose-ratios for the rightward shift of the carbachol concentration-response curves.

  • Construct a Schild plot (log(dose-ratio - 1) vs. log[Antagonist]) to determine the pA₂ value.

Mandatory Visualizations

Signaling Pathway

Gq_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled signaling pathway of the M3 muscarinic receptor.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays Pharmacological Assays cluster_data Data Analysis Racemic Racemic Oxyphenonium Bromide Synthesis Separation Chiral Separation (e.g., HPLC) Racemic->Separation R_Enantiomer (R)-Oxyphenonium Bromide Separation->R_Enantiomer S_Enantiomer (S)-Oxyphenonium Bromide Separation->S_Enantiomer Binding_Assay Muscarinic Receptor Binding Assay R_Enantiomer->Binding_Assay Functional_Assay Guinea Pig Ileum Contraction Assay R_Enantiomer->Functional_Assay S_Enantiomer->Binding_Assay S_Enantiomer->Functional_Assay Ki_Values Determine Ki values Binding_Assay->Ki_Values pA2_Values Determine pA2 values Functional_Assay->pA2_Values Comparison Comparative Analysis of Enantiomer Potency Ki_Values->Comparison pA2_Values->Comparison

Caption: Workflow for investigating the differential effects of this compound enantiomers.

References

Benchmarking the Anticholinergic Activity of Oxyphenonium Bromide Against Established Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinergic activity of Oxyphenonium Bromide against two established standards: Atropine and Ipratropium Bromide. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a muscarinic receptor antagonist. This document summarizes key performance data, outlines detailed experimental protocols for assessing anticholinergic activity, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Anticholinergic Activity

CompoundReceptor SubtypeParameterValue (nM)Tissue/System
This compound Muscarinic-Data Not Available-
Atropine M1Ki1.2 - 2.6Various
M2Ki1.7 - 5.0Various
M3Ki0.7 - 2.1Various
M4Ki1.3 - 2.5Various
M5Ki1.8 - 4.5Various
MuscarinicpA28.16 - 9.93Guinea Pig Ileum/Gastric Fundus[1][2]
Ipratropium Bromide M1, M2, M3-Non-selective Antagonist-

Note: this compound is a quaternary ammonium anticholinergic agent known to act as a competitive antagonist at muscarinic acetylcholine receptors.[3][4] However, specific Ki or pA2 values for individual muscarinic receptor subtypes (M1, M2, M3) were not found in the reviewed literature. Atropine serves as a non-selective muscarinic antagonist.[5] Ipratropium Bromide is also a non-selective muscarinic antagonist, blocking M1, M2, and M3 receptors.

Experimental Protocols

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype (M1, M2, or M3).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound) at various concentrations.

  • Reference compound (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Organ Bath Assay for Determination of Functional Antagonism (pA2) using Schild Analysis

This protocol is a classic pharmacological method to determine the potency of a competitive antagonist.

Objective: To determine the pA2 value of a competitive antagonist (e.g., this compound) in a functional tissue preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum).

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Isotonic transducer and data acquisition system.

  • Agonist (e.g., Acetylcholine or Carbachol).

  • Antagonist (this compound) at various concentrations.

Procedure:

  • Tissue Preparation: Dissect the guinea pig ileum and mount a segment in the organ bath under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular washing.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist for a predetermined time (e.g., 30 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Mandatory Visualization

Muscarinic_Receptor_Signaling_Pathway cluster_M1_M3_M5 M1/M3/M5 Receptor Pathway cluster_M2_M4 M2/M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response_M1M3M5 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response_M1M3M5 M2_M4 M2/M4 Receptors Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response_M2M4 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response_M2M4 Anticholinergic Anticholinergic Drug (e.g., this compound) Anticholinergic->M1_M3_M5 Blocks Anticholinergic->M2_M4 Blocks

Caption: Muscarinic receptor signaling pathways and the inhibitory action of anticholinergic drugs.

Experimental_Workflow_pA2 cluster_protocol Schild Analysis Workflow for pA2 Determination start Start: Isolated Tissue Preparation (e.g., Guinea Pig Ileum) equilibrate Equilibration in Organ Bath start->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc determine_ec50_control Determine Agonist EC50 (Control) control_crc->determine_ec50_control wash Wash Tissue determine_ec50_control->wash incubate_antagonist Incubate with Antagonist (Fixed Concentration) wash->incubate_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist incubate_antagonist->agonist_crc_antagonist determine_ec50_antagonist Determine Agonist EC50 (with Antagonist) agonist_crc_antagonist->determine_ec50_antagonist calculate_dr Calculate Dose Ratio (DR) determine_ec50_antagonist->calculate_dr repeat_concentrations Repeat for Multiple Antagonist Concentrations calculate_dr->repeat_concentrations repeat_concentrations->wash Yes schild_plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) repeat_concentrations->schild_plot No (All Concentrations Tested) determine_pa2 Determine pA2 Value (x-intercept) schild_plot->determine_pa2 end End: Competitive Potency Determined determine_pa2->end

Caption: Experimental workflow for determining the pA2 value of an antagonist using Schild analysis.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. Oxyphenonium bromide, a quaternary ammonium anticholinergic agent, requires careful handling and disposal to mitigate risks to both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance and safety in the laboratory.

Immediate Safety and Hazard Information

This compound presents several hazards that necessitate careful handling. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. In case of accidental exposure, immediate first aid measures are crucial. For eye contact, flush with large amounts of water and seek medical attention. If the substance comes into contact with skin, rinse thoroughly with water. In case of inhalation, move to fresh air. If swallowed, rinse the mouth with water, do not induce vomiting, and call a physician[1].

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[1]. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

Quantitative Hazard Data

For a clear understanding of the potential hazards, the following table summarizes the key toxicological data for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute Oral Toxicity (Category 4)H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP270: Do not eat, drink or smoke when using this product.
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations. The primary method for disposal is through an approved waste disposal plant, often involving incineration. Flushing pharmaceuticals down the drain is generally not recommended as it can lead to water contamination.

Here is a detailed protocol for the disposal of this compound from a laboratory setting:

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused product, contaminated materials (e.g., filter paper, gloves, weighing boats), and empty containers.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow the storage conditions specified in the safety data sheet, which may include keeping the container tightly sealed in a cool area.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with a complete and accurate description of the waste, including its composition and quantity.

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal contractor. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Identify Oxyphenonium Bromide Waste B Segregate and Collect in Labeled Container A->B C Store Waste Securely B->C D Contact EHS or Licensed Contractor C->D E Package for Transport D->E F Complete Waste Manifest/Documentation E->F G Transfer to Authorized Personnel F->G H Approved Waste Disposal Plant (Incineration) G->H

References

Essential Safety and Handling Protocols for Oxyphenonium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides crucial safety and logistical information for the handling of Oxyphenonium Bromide, a quaternary ammonium anticholinergic agent. Adherence to these guidelines is essential to minimize risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards associated with this compound necessitates the use of specific personal protective equipment to prevent exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Wear protective gloves. It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to avoid skin contact.[2]

  • Skin and Body Protection: An impervious clothing, such as a lab coat, is necessary to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[1] For activities with a higher risk of aerosolization, a full-face particle respirator (type N100 in the US or P3 in the EU) or a full-face supplied-air respirator is recommended.[2]

Hazard Classification and Toxicological Data

This compound is classified under the Globally Harmonized System (GHS) as follows:

  • Acute toxicity, Oral (Category 4)

  • Acute toxicity, Dermal (Category 4)

  • Acute toxicity, Inhalation (Category 4)

  • Acute aquatic toxicity (Category 1)

  • Chronic aquatic toxicity (Category 1)

The signal word for this substance is "Warning". Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H410 (Very toxic to aquatic life with long lasting effects).

Acute Toxicity Data
Route of Exposure LD50/TDLo Value
Oral LD50 (mouse)400 mg/kg
Oral LD50 (rat)995 mg/kg
Subcutaneous LD50 (mouse)350 mg/kg
Subcutaneous LD50 (rat)786 mg/kg
Oral TDLo (human)357 µg/kg

LD50: Lethal Dose, 50%; TDLo: Toxic Dose Low

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation (Fume hood available) A->B C Don appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weighing and preparation of solutions (Avoid dust and aerosol formation) C->D E Perform experimental procedures D->E F Decontaminate work surfaces and equipment E->F G Properly label and store any remaining material F->G H Collect waste in a -labeled, sealed container G->H I Dispose of waste through an approved waste disposal plant H->I

Safe Handling Workflow for this compound

Detailed Experimental Protocol Considerations

When designing experiments involving this compound, it is imperative to incorporate safety measures directly into the protocol.

1. Engineering Controls:

  • Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Ensure that an eye-wash station and safety shower are readily accessible in the immediate work area.

2. Procedural Steps:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.

3. First Aid Measures:

  • If swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and harm to others.

  • All waste materials, including contaminated PPE and empty containers, must be collected in a designated, labeled, and sealed container.

  • Disposal of the waste must be carried out through an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Avoid releasing the chemical into the environment, as it is very toxic to aquatic life with long-lasting effects.

By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxyphenonium Bromide
Reactant of Route 2
Reactant of Route 2
Oxyphenonium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.